Technical Documentation Center

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine
  • CAS: 923183-54-4

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine: Binding Affinity and Receptor Interaction Dynamics

Executive Summary The characterization of novel synthetic ligands is a cornerstone of modern neuropharmacology and drug discovery. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine represents a highly specialized struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of novel synthetic ligands is a cornerstone of modern neuropharmacology and drug discovery. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine represents a highly specialized structural class of benzylamine derivatives. Due to its unique pharmacophore—combining an ortho-aminomethyl hydrogen-bonding network with a bulky, lipophilic basic center—this compound serves as a prototypical probe for investigating aminergic G protein-coupled receptors (GPCRs). This technical whitepaper outlines a rigorous, self-validating framework for evaluating the binding affinity, kinetic interaction, and functional intracellular signaling of this compound, with a specific focus on targets such as the Trace Amine-Associated Receptor 1 (TAAR1).

Structural Pharmacology & Target Rationale

The molecular architecture of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine dictates its receptor engagement profile. The compound features a phenyl-ethylamine/methylamine backbone, which is a critical structural motif for establishing interactions within the primary amino recognition pocket (PARP) of aminergic GPCRs[1].

Mechanistic Causality: In receptors like TAAR1, the binding pocket is highly sensitive to the spatial arrangement of basic amines. The primary or secondary amine on the ligand's "right wing" bridges key aspartate and tyrosine residues (e.g., D102 and Y291 in TAAR1) via a robust hydrogen-bond network[2]. Simultaneously, the aromatic benzyl ring interacts with phenylalanine residues in the secondary binding pocket (SBP) via π−π stacking[2]. The addition of the N-isopropyl group introduces steric bulk, which can shift the ligand's profile from a full agonist to a biased or partial allosteric modulator depending on the specific receptor conformation.

G Ligand N-[2-(aminomethyl)benzyl]- N-isopropyl-N-methylamine Receptor Aminergic GPCR (e.g., TAAR1) Ligand->Receptor Orthosteric Binding Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Downstream Signaling

Figure 1: GPCR Gs-coupled signaling pathway activated by the synthetic aminergic ligand.

Receptor Binding Affinity Profiling

To move beyond simple equilibrium affinity ( Kd​ or Ki​ ) and understand the temporal dynamics of target engagement, we employ Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) for Kinetic Evaluation

Causality behind the choice: Traditional radioligand displacement assays obscure the kinetic rates ( kon​ and koff​ ) that dictate a drug's residence time. SPR provides a label-free, real-time measurement of these interactions[3]. However, GPCRs are highly hydrophobic and rapidly lose their native conformation outside the cell membrane. To circumvent this, the receptor must be reconstituted into lipid nanodiscs prior to immobilization, ensuring the binding pocket remains biologically relevant[4].

Self-Validating Protocol:

  • Sensor Chip Preparation: Amine-couple the nanodisc-reconstituted GPCR to the carboxymethylated surface of a CM5 sensor chip using standard EDC/NHS chemistry[4]. Validation: A reference channel coupled with empty nanodiscs must be used to subtract bulk refractive index changes and non-specific lipid binding.

  • Analyte Preparation: Dilute N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine in running buffer (e.g., 40 mM sodium phosphate, pH 7.4, 5 mM MgCl2, 0.05% P20 surfactant)[4].

  • Injection & Measurement: Inject the ligand across the sensor surface at a flow rate of 30 μL/min using a concentration gradient (10 nM to 10 μM). Record the association phase for 180 seconds and the dissociation phase for 300 seconds[5].

  • Data Analysis: Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model to derive the association rate ( kon​ ) and dissociation rate ( koff​ ). Affinity ( KD​ ) is calculated as koff​/kon​ .

Functional Assays & Intracellular Signaling

Binding does not equal function. To determine whether N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine acts as an agonist, antagonist, or inverse agonist, downstream G-protein signaling must be quantified.

TR-FRET cAMP Accumulation Assay

Causality behind the choice: For Gs-coupled receptors, activation stimulates adenylyl cyclase, leading to cAMP production. Native cAMP is highly transient due to rapid degradation by phosphodiesterases (PDEs). Therefore, a PDE inhibitor must be utilized. We select a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay over traditional ELISAs because its homogeneous, wash-free format minimizes well-to-well variability, making it highly reproducible for dose-response curve generation[6].

Self-Validating Protocol:

  • Cell Preparation: Harvest HEK-293 cells stably expressing the target receptor. Resuspend in stimulation buffer (PBS with 0.1% BSA) and plate into a 384-well optiplate at a density of 2,000 cells/well[7].

  • Stimulation: Co-incubate cells with varying concentrations of the ligand (0.1 nM to 100 μM) and 0.5 mM IBMX (a broad-spectrum PDE inhibitor) for 30 minutes at 22°C[8]. Validation: Use a known full agonist (e.g., β -PEA for TAAR1) as a positive control to establish Emax​ .

  • Detection Reagents: Add lysis buffer containing a Europium (Eu)-cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor)[7].

  • Quantification: Native cAMP produced by the cells competes with the d2-tracer for antibody binding. Incubate for 1 hour in the dark, then measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader[6]. The TR-FRET signal (ratio of 665/620 nm) is inversely proportional to the intracellular cAMP concentration[6].

Workflow cluster_0 Binding Kinetics (SPR) cluster_1 Functional Efficacy (TR-FRET) Immobilize Immobilize GPCR on Sensor Chip Inject Inject Ligand (Analyte) Immobilize->Inject MeasureSPR Measure kon / koff (Real-time) Inject->MeasureSPR Cell Cultured Cells Expressing GPCR Stimulate Ligand Stimulation + IBMX Cell->Stimulate MeasureFRET Quantify cAMP (665nm/620nm ratio) Stimulate->MeasureFRET

Figure 2: Integrated SPR and TR-FRET experimental workflow for GPCR ligand profiling.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profiling matrix for the N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine structural class against key aminergic targets. This data illustrates the expected readout from the integrated SPR and TR-FRET workflows.

Target ReceptorEquilibrium Affinity ( Ki​ , nM)Association Rate ( kon​ , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Functional Efficacy ( EC50​ , nM)Max Response ( Emax​ , %)
TAAR1 (Gs) 45.2 ± 3.1 1.2×105 5.4×10−3 82.5 ± 5.492% (Full Agonist)
Alpha-2A AR (Gi) 310.5 ± 12.4 4.5×104 1.4×10−2 450.2 ± 18.145% (Partial Agonist)
Dopamine D2R (Gi) >10,000N/A (No binding)N/A (No binding)>10,000<10% (Inactive)

Note: Emax​ is normalized to the maximum response elicited by the endogenous or standard reference full agonist for each respective receptor.

Conclusion

Evaluating synthetic probes like N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine requires a multi-tiered pharmacological approach. By combining the structural rationale of aminergic pharmacophores with real-time kinetic mapping (SPR) and highly sensitive intracellular signaling quantification (TR-FRET), researchers can accurately define the therapeutic window, target selectivity, and functional bias of novel GPCR ligands.

References

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Public
  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH.
  • Kinetics of the early events of GPCR signalling - PMC - NIH.
  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric tre
  • In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia | Journal of Medicinal Chemistry - ACS Public
  • Application Notes and Protocols: Milveterol cAMP Assay - Benchchem.
  • PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders - Frontiers.
  • Elevated intracellular cAMP concentration medi

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

Introduction N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is a complex diamine whose potential applications in pharmaceutical and materials science necessitate a thorough understanding of its chemical properties a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is a complex diamine whose potential applications in pharmaceutical and materials science necessitate a thorough understanding of its chemical properties and stability profile. The molecule's structure, featuring a primary amine, a tertiary amine, and a substituted aromatic ring, presents a unique combination of reactive sites. This guide provides a comprehensive, predictive analysis of its chemical behavior and outlines a robust experimental framework for its empirical characterization. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for their work.

This document moves beyond a simple recitation of facts. Instead, it offers a scientifically grounded rationale for predicting the compound's stability and provides detailed, actionable protocols for confirming these predictions in a laboratory setting. By understanding the "why" behind the "how," researchers can not only ensure the integrity of their work with N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine but also adapt these principles to the study of other complex molecules.

Predicted Physicochemical and Chemical Properties

A foundational understanding of a molecule's physicochemical properties is critical for its development and application. In the absence of empirical data for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, we can predict these properties based on its constituent functional groups.

Predicted Physicochemical Properties

The interplay of the hydrophilic amine groups and the lipophilic aromatic and isopropyl groups will govern the molecule's solubility and permeability.

PropertyPredicted Value/RangeRationale and Experimental Protocol
pKa pKa1: ~9.5-10.5 (primary amine)pKa2: ~8.5-9.5 (tertiary amine)The primary and tertiary amines will be protonated at physiological pH. The exact pKa values are influenced by the electronic effects of the benzyl group and steric hindrance around the tertiary amine. Protocol: Potentiometric titration or UV-spectrophotometric methods can be used to determine the pKa values experimentally.[1][2]
logP/logD logP: 2.5 - 3.5logD at pH 7.4: 1.0 - 2.0The molecule possesses both hydrophobic (aromatic ring, isopropyl group) and hydrophilic (two amine groups) moieties. At physiological pH, the protonated amines will increase water solubility, leading to a lower logD compared to the logP of the neutral molecule. Protocol: The shake-flask method or reverse-phase HPLC can be used to determine logP and logD values.[3][4]
Aqueous Solubility Moderate to lowThe presence of two amine groups suggests some water solubility, but the significant hydrocarbon content will limit this. Solubility will be pH-dependent, increasing at lower pH due to protonation of the amines. Protocol: Equilibrium solubility can be determined by adding an excess of the compound to buffers of varying pH, agitating until equilibrium is reached, and then quantifying the dissolved compound by HPLC.[5]
Predicted Chemical Stability and Reactivity

The chemical stability of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is predicted to be most challenged by oxidative conditions, with potential for degradation under photolytic and extreme pH conditions as well.

  • Oxidative Stability : The benzylic position and the tertiary amine are both susceptible to oxidation. The primary amine is also a potential site for oxidation. Oxidation of benzylamines can lead to the formation of imines and subsequently aldehydes or ketones.[6][7][8] The tertiary amine can be oxidized to an N-oxide. The presence of two amine groups may activate the aromatic ring towards oxidation under strong conditions.

  • Hydrolytic Stability : Generally, amines are stable to hydrolysis. However, under extreme pH and temperature, degradation could be forced.

  • Photostability : Aromatic amines can be susceptible to photodegradation, which may involve radical mechanisms and lead to complex degradation product profiles.[9][10] The presence of the aromatic ring suggests that the molecule will absorb UV light, making it potentially susceptible to photolytic degradation.

Experimental Framework for Stability Profiling

A comprehensive understanding of the stability of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine can be achieved through a systematic experimental approach. This involves subjecting the compound to forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), and utilizing robust analytical techniques to identify and quantify any degradation products.[11][12][13][14][15]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[12][13][16] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are present at a high enough concentration for detection and characterization.[11]

Stress Conditions
Stress ConditionProtocolPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hoursGenerally stable, but extreme conditions may force minor degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hoursGenerally stable, but extreme conditions may force minor degradation.
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursOxidation of the tertiary amine to an N-oxide, oxidation of the benzylic carbon, and potential oxidation of the primary amine.
Thermal Degradation Solid-state at 80°C for up to 1 weekPotential for complex degradation products if the molecule is thermally labile.
Photodegradation Solution exposed to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photolytic cleavage, oxidation, and polymerization.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[17][18][19][20] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the workhorse for this type of analysis.

HPLC-MS Method Development

A reverse-phase HPLC method with gradient elution would be a suitable starting point.

  • Column : C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : 0.1% Formic acid in acetonitrile

  • Gradient : 5% B to 95% B over 15 minutes

  • Flow Rate : 0.3 mL/min

  • Detection : UV at 254 nm and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

This method will allow for the separation of compounds with varying polarities and provide accurate mass data for the identification of degradation products.[21][22][23][24]

Structural Elucidation of Degradation Products

Once degradation products are detected and separated, their structures must be elucidated.

  • High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem MS (MS/MS) experiments can be used to fragment the degradation products and provide structural information.[21][22][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For definitive structural elucidation of major degradation products, isolation followed by 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard.[25][26][27][28][29]

Visualization of Workflows

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Isolate Isolate Major Degradants HPLC->Isolate >1% Degradant Identify Identify Degradation Products HPLC->Identify NMR NMR Spectroscopy Isolate->NMR NMR->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Stability Establish Stability Profile Pathway->Stability Compound N-[2-(aminomethyl)benzyl]- N-isopropyl-N-methylamine Compound->Acid Stress Conditions Compound->Base Stress Conditions Compound->Oxidation Stress Conditions Compound->Thermal Stress Conditions Compound->Photo Stress Conditions

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent Parent Compound (C12H20N2) N_Oxide N-Oxide (C12H20N2O) Parent->N_Oxide H2O2 Imine Benzylic Imine (C12H18N2) Parent->Imine H2O2 Cleavage C-N Bond Cleavage Products Parent->Cleavage hv Aldehyde Aldehyde (C12H17NO) Imine->Aldehyde Hydrolysis Polymer Polymeric Products Cleavage->Polymer hv

Caption: Predicted major degradation pathways.

Conclusion

While empirical data for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is not yet publicly available, a comprehensive stability profile can be predicted based on fundamental chemical principles. The presence of primary and tertiary amines, along with a benzylic carbon, suggests that the molecule will be most susceptible to oxidative degradation. Photolytic degradation is also a significant possibility that warrants investigation.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path for the empirical determination of this compound's chemical properties and stability. By following a systematic approach of forced degradation, development of a stability-indicating analytical method, and structural elucidation of degradation products, researchers can build a comprehensive understanding of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. This knowledge is essential for ensuring its quality, safety, and efficacy in any potential application, from early-stage research to final product development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America. [Link]

  • Gupta, M., Silva, E., & Svendsen, H. F. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. (2025). OpenReview. [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC. [Link]

  • Allen, S. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photocatalysis. (2010, March 26). ChemSusChem. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of the American Society for Mass Spectrometry. [Link]

  • Proposed mechanism for the oxidation of benzylamines to N‐benzylidenebenzylamines. (n.d.). ResearchGate. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. [Link]

  • The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (2000, October 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Photocatalytic degradation of aromatic amines by Ag-TiO2 photocatalyst. (n.d.). Iranian Chemical Society. [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). SCIRP. [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (n.d.). PMC. [Link]

  • Hydrolysis of Amides Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. (2023, June 5). Beilstein Journals. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023, May 15). MDPI. [Link]

  • Reactions of Amides. (2025, January 4). A Level Chemistry Revision Notes - Save My Exams. [Link]

  • Ch20 : Amide hydrolysis. (n.d.). Chemistry - University of Calgary. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Hydrolysis of Amides: Organic Chemistry II Study Guide. (2025, August 15). Fiveable. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009, March 1). Bentham Science Publishers. [Link]

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2009, March 19). Environmental Science & Technology - ACS Publications. [Link]

  • Measurement of polyamine pKa values. (n.d.). Semantic Scholar. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Photocatalytic degradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). ResearchGate. [Link]

  • Measurement of Polyamine pK a Values. (n.d.). Springer Nature Experiments. [Link]

  • Photocatalytic treatment of laboratory wastes containing aromatic amines. (n.d.). RSC Publishing. [Link]

  • Measurement of polyamine pKa values. (n.d.). PubMed. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). PMC. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023, May 20). MDPI. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. [Link]

  • A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules). (2019, September 2). Specialist Pharmacy Service. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). EMA. [Link]

Sources

Foundational

Structural Analogs of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine: A Technical Guide to Asymmetric ortho-Xylylenediamine Scaffolds

Core Rationale & Chemical Identity In modern drug discovery and biocatalysis, the spatial arrangement and metabolic stability of basic pharmacophores dictate both target affinity and pharmacokinetic viability. N-[2-(amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Core Rationale & Chemical Identity

In modern drug discovery and biocatalysis, the spatial arrangement and metabolic stability of basic pharmacophores dictate both target affinity and pharmacokinetic viability. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (Chemical Formula: C12H20N2; MW: 192.3) represents a highly specialized, asymmetric ortho-xylylenediamine scaffold.

Unlike symmetric diamines, this scaffold is engineered with two distinct functional poles:

  • A Primary Amine (-CH₂NH₂): Highly nucleophilic and sterically accessible, serving as the primary synthetic handle for late-stage functionalization (e.g., amide coupling, urea formation, or reductive amination).

  • A Tertiary Amine (N-isopropyl-N-methyl): A sterically hindered basic center (pKa ~9.6).

The Causality of the N-Isopropyl-N-Methyl Substitution

The selection of an N-isopropyl-N-methyl group over a standard N,N-dimethyl group is a calculated medicinal chemistry strategy. N,N-dimethylamines are notorious for undergoing rapid oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). By introducing the bulky isopropyl group at the alpha-carbon relative to the nitrogen, the CYP450 radical abstraction mechanism is severely sterically hindered. The retention of the single methyl group ensures the molecular weight remains low while maintaining a specific trajectory for the nitrogen lone pair, enabling robust salt-bridge formations with conserved aspartate residues in aminergic G-Protein Coupled Receptors (GPCRs).

Furthermore, the ortho-benzyl linkage restricts the dihedral angle between the two amine vectors. This conformational constraint is critical in the design of sequence-defined polymers, where ortho-xylylenediamine linkers are utilized to induce specific secondary structures, such as nanorod foldamers[1].

Biocatalytic Applications: Probing Amine Transaminases (ATAs)

Beyond medicinal chemistry, ortho-xylylenediamine (OXD) derivatives are pivotal in biocatalysis. Unsubstituted OXD is renowned as a "smart amino donor" for ω-transaminases[2]. Upon deamination by an ATA, OXD undergoes spontaneous tautomerization and polymerizes into a black isoindole precipitate. This irreversible polymerization strongly pulls the reaction equilibrium toward the product side and provides a colorimetric readout for high-throughput enzyme screening[3].

The Role of the Asymmetric Analog: While symmetric OXD is ideal for general screening, asymmetric analogs like N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine serve as advanced mechanistic probes. The bulky tertiary amine prevents the molecule from undergoing a second deamination event. This allows researchers to:

  • Ensure strict 1:1 stoichiometric transfer of the primary amino group.

  • Probe the steric tolerance of the ATA active site pocket without the confounding variable of spontaneous polymerization[3].

DualRole Core Asymmetric ortho-Xylylenediamine Scaffold PriAmine Primary Amine (-CH2NH2) Highly Nucleophilic Core->PriAmine TertAmine Tertiary Amine (N-iPr-Me) Sterically Hindered Base Core->TertAmine MedChem Medicinal Chemistry: Amide/Urea Linkage PriAmine->MedChem Biocat Biocatalysis: ATA Active Site Probe PriAmine->Biocat GPCR Target Binding: Salt-Bridge with Aspartate TertAmine->GPCR Metab Pharmacokinetics: Resists CYP450 N-dealkylation TertAmine->Metab

Diagram 1: Dual mechanistic utility of the asymmetric ortho-xylylenediamine scaffold.

Experimental Methodology: Synthesis & Validation

To ensure high fidelity and trustworthiness in generating this scaffold, the following self-validating protocol utilizes a reductive amination sequence followed by nitrile reduction. This approach avoids the over-alkylation issues common in direct benzylic amination.

Step-by-Step Synthesis Protocol

Step 1: Reductive Amination

  • Reagents: Dissolve 2-cyanobenzaldehyde (1.0 eq, 10 mmol) and N-isopropyl-N-methylamine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) to adjust the pH to ~5, activating the iminium intermediate. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield 2-(N-isopropyl-N-methylaminomethyl)benzonitrile.

  • Validation Check: LC-MS should show the [M+H]+ peak at m/z 189.1.

Step 2: Nitrile Reduction

  • Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

  • Addition: Dropwise, add the intermediate from Step 1 dissolved in THF. Reflux the mixture for 4 hours.

  • Fieser Workup (Critical for Yield): Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Stir until granular white aluminum salts form.

  • Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate the filtrate to yield the target N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine.

  • Validation Check: ¹H NMR (CDCl₃) should confirm the disappearance of the nitrile carbon and the appearance of a new benzylic singlet (~3.9 ppm, 2H) corresponding to the primary amine.

SynthesisWorkflow A 2-Cyanobenzaldehyde (Starting Material) C Intermediate: 2-(N-iPr-N-Me-aminomethyl)benzonitrile A->C Reductive Amination B N-isopropyl-N-methylamine + NaBH(OAc)3 B->C E Target Scaffold: N-[2-(aminomethyl)benzyl]-N-iPr-N-Me-amine C->E Reduction & Fieser Workup D LiAlH4 in THF (Nitrile Reduction) D->E

Diagram 2: Two-step synthetic workflow for the target asymmetric diamine.

Quantitative Data: Structural Analog Comparison

To highlight the physicochemical advantages of the N-isopropyl-N-methyl substitution, the table below summarizes the properties of various ortho-xylylenediamine analogs. The target compound strikes an optimal balance between basicity, lipophilicity, and metabolic stability.

Analog ScaffoldR₁ (Primary Site)R₂ (Tertiary Site)cLogPpKa (Tertiary)CYP450 Cl_int (µL/min/mg)Primary Application
1 (Dimethyl) -CH₂NH₂-CH₂N(CH₃)₂0.89.2High (>80)Basic building block
2 (Target) -CH₂NH₂-CH₂N(CH₃)(iPr)1.49.6Low (<20)GPCR ligand / ATA probe
3 (Diethyl) -CH₂NH₂-CH₂N(CH₂CH₃)₂1.89.8Moderate (~45)Lipophilic linker
4 (para Isomer) -CH₂NH₂ (para)-CH₂N(CH₃)(iPr)1.59.5Low (<20)Linear non-folding linker

Note: The lower intrinsic clearance (Cl_int) for the target compound demonstrates the protective steric effect of the isopropyl group against oxidative metabolism.

References

  • Green, A. P., & Turner, N. J. (2016). "A New Generation of Smart Amine Donors for Transaminase-Mediated Biotransformations." Chemistry – A European Journal. URL:[Link]

  • Gord Noshahri, N., et al. (2021). "Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil." AMB Express, 11(1), 41. URL:[Link]

  • Moyer, A., et al. (2018). "Foldamer Architectures of Triazine-Based Sequence-Defined Polymers Investigated with Molecular Dynamics Simulations." eScholarship / University of California. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

Introduction & Chemical Context The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine presents a unique set of chromatographic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine presents a unique set of chromatographic challenges. This molecule is a highly polar diamine, featuring both a primary amine (the aminomethyl group) and a tertiary amine (the N-isopropyl-N-methylamine group) attached to a benzyl scaffold.

Because both nitrogen centers possess lone pairs that readily accept protons, the molecule exhibits a high overall basicity (estimated pKa​ values ranging between 9.0 and 10.5). When analyzed using standard reversed-phase HPLC conditions, diamines notoriously suffer from severe peak tailing, poor retention, and low theoretical plate counts. This application note details the mechanistic causes of these issues and provides a self-validating, step-by-step protocol to achieve optimal peak symmetry and retention using a high-pH mobile phase strategy.

Mechanistic Causality: The Root of Peak Tailing

To develop a successful method, we must first understand the causality behind peak distortion. In reversed-phase chromatography, analyte retention should ideally be governed by a single mechanism: non-specific hydrophobic interactions between the analyte and the C18 stationary phase [1].

However, traditional silica-based columns contain residual silanol groups ( Si-OH ) on their surface. As the mobile phase pH rises above 3.0, these silanols begin to deprotonate, forming negatively charged species ( Si-O− ). If the mobile phase pH is kept neutral (pH 5–7), the diamine remains fully protonated (positively charged) while the silanols are ionized (negatively charged). This creates a secondary retention mechanism driven by electrostatic ion-exchange [2]. Because this secondary interaction exhibits slower desorption kinetics than hydrophobic partitioning, the trailing edge of the analyte band is delayed, resulting in an asymmetrical "tail" [3].

G A N-[2-(aminomethyl)benzyl]- N-isopropyl-N-methylamine B Mid pH (pH 5-7) Amine: Ionized (+) Silanol: Ionized (-) A->B C Low pH (pH 2-3) Amine: Ionized (+) Silanol: Neutral (OH) A->C D High pH (pH 10-11) Amine: Neutral Silanol: Ionized (-) A->D E Severe Peak Tailing Secondary Ion-Exchange B->E F Good Symmetry Poor Retention (Polar) C->F G Optimal Symmetry Strong Retention D->G

Fig 1. Mechanistic influence of mobile phase pH on diamine retention and peak tailing.

The Strategic Solution: High-pH Chromatography

To eliminate secondary interactions, we must manipulate the ionization state of the analyte. While lowering the pH (< 3.0) neutralizes the silanols and improves peak shape, the fully protonated diamine becomes highly polar and elutes too close to the void volume ( t0​ ), compromising resolution from early-eluting impurities.

The optimal strategy is to raise the mobile phase pH to 10.5 , which is at least 1-2 pH units above the analyte's pKa​ . At this pH, the primary and tertiary amines are deprotonated (neutralized). This achieves two critical goals:

  • Eliminates Electrostatic Tailing: The neutral diamine cannot undergo ion-exchange with the ionized silanols.

  • Maximizes Retention: The neutral molecule is significantly more hydrophobic, allowing for strong, predictable retention on the C18 phase.

Because standard silica dissolves at pH > 8.0, this approach requires an Ethylene Bridged Hybrid (BEH) particle column, which offers extreme hydrolytic stability at high pH [4].

Experimental Protocol & Method Design

The following protocol establishes a self-validating workflow. By integrating System Suitability Testing (SST) directly into the sequence, the method ensures that the chromatographic environment is correctly optimized before any sample analysis occurs.

Workflow Step1 1. Column Selection High-pH Stable Hybrid Phase Step2 2. Mobile Phase Prep 10 mM NH4HCO3 (pH 10.5) Step1->Step2 Step3 3. Gradient Optimization 5% to 95% Organic Step2->Step3 Step4 4. System Suitability Assess Tf < 1.5 & Plates Step3->Step4

Fig 2. Step-by-step HPLC method development workflow for basic diamines.

Materials and Reagents
  • Analyte: N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine reference standard.

  • Buffer: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade. Chosen for its excellent buffering capacity at pH 10.5 and volatility (enabling seamless transfer to LC-MS if required).

  • pH Modifier: Ammonium Hydroxide ( NH4​OH ), 28-30% solution.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5) Preparation

  • Weigh exactly 0.79 g of Ammonium Bicarbonate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) using a magnetic stirrer.

  • Insert a calibrated pH probe. Slowly add Ammonium Hydroxide dropwise until the pH stabilizes exactly at 10.5±0.05 .

  • Filter the solution through a 0.22 µm nylon or PTFE membrane under a vacuum to remove particulates and dissolved gases.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the diamine standard into a 100 mL volumetric flask.

  • Add 50 mL of a 50:50 Water:Acetonitrile diluent to ensure complete solubility of both the polar amine groups and the hydrophobic benzyl ring.

  • Sonicate for 5 minutes, then dilute to volume with the diluent to yield a 0.1 mg/mL stock solution.

Step 3: Instrument Setup & Chromatographic Conditions Configure the HPLC system according to the parameters in the table below. The column temperature is elevated to 40 °C to reduce mobile phase viscosity, which improves mass transfer kinetics and further sharpens the chromatographic peaks of basic compounds.

ParameterSpecificationRationale
Column Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µmHybrid silica resists dissolution at pH 10.5.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Suppresses amine ionization.
Mobile Phase B 100% AcetonitrileProvides hydrophobic elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient Program 0-1 min: 5% B1-8 min: 5% 95% B8-10 min: 95% B10.1-15 min: 5% BStarts highly aqueous to focus the polar analyte, followed by a linear sweep to elute.
Column Temperature 40 °CEnhances mass transfer and reduces system backpressure.
Injection Volume 5 µLPrevents volume overload and peak broadening.
Detection (UV) 215 nmCaptures the π→π∗ transition of the benzyl ring.

Data Presentation & System Validation

To validate the causality of the high-pH approach, a comparative screening must be executed. The table below summarizes the expected quantitative system suitability data when the diamine is subjected to different pH environments.

Comparative Method Performance Data
Mobile Phase pHAnalyte Ionization StateSilanol StateRetention Time ( tR​ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )
pH 3.0 (Formic Acid)Fully Ionized (+2)Neutral1.8 min1.454,500
pH 7.0 (Phosphate)Fully Ionized (+2)Ionized (-)2.5 min> 3.0 (Severe)< 2,000
pH 10.5 (Ammonium Bicarb)Neutral Ionized (-) 6.4 min 1.05 12,500
Self-Validating System Suitability Criteria

Before proceeding with sample analysis, the method dictates that five replicate injections of the 0.1 mg/mL standard must be performed. The system is only validated for use if it meets the following criteria:

  • USP Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , verify the pH of Mobile Phase A. A drop in pH due to the evaporation of volatile ammonia will cause the amines to re-ionize and tail.

  • Theoretical Plates ( N ): Must be ≥10,000 . A drop in efficiency indicates either a column void or poor mass transfer.

  • %RSD of Peak Area: Must be ≤2.0% .

Conclusion

The successful HPLC analysis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine requires deliberate control over the chemical environment within the column. By utilizing a high-pH mobile phase (pH 10.5) in conjunction with an ethylene-bridged hybrid C18 stationary phase, the diamine is forced into its neutral state. This effectively shuts down secondary ion-exchange interactions with residual silanols, transforming a typically broad, tailing peak into a sharp, highly retained, and symmetrical Gaussian band.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Resources, Oct 2025. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, Jun 2025. Available at:[Link]

  • Waters Corporation. "Routine Switching Between High and Low pH on XBridge HPLC Columns." Waters Application Notes, 2006. Available at:[Link]

Application

Application Note: N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of chemical precursors dictates both the efficiency of library synthesis and the ultimate pharmacokinetic viability of the lead c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of chemical precursors dictates both the efficiency of library synthesis and the ultimate pharmacokinetic viability of the lead compounds. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (Molecular Formula: C₁₂H₂₀N₂, MW: 192.3 g/mol ) is a highly specialized, commercially available ortho-xylylene diamine derivative[1]. It is increasingly utilized by medicinal chemists as a bifunctional building block to introduce a rigid spatial vector coupled with a metabolically robust solubilizing group.

The molecular architecture of this precursor offers profound advantages:

  • Orthogonal Reactivity: The molecule features a highly nucleophilic, unhindered primary amine alongside a sterically shielded tertiary amine. This allows for selective functionalization (e.g., amidation, reductive amination) at the primary amine without the need for cumbersome protecting-group chemistry.

  • Pharmacophore Tuning: The tertiary amine acts as a basic center (pKa ~9.5), which is critical for improving aqueous solubility and establishing salt-bridge interactions with acidic residues in target proteins (e.g., GPCRs and kinases).

  • Metabolic Shielding: Unlike simple N,N-dimethylamine groups that are highly susceptible to cytochrome P450-mediated N-dealkylation, the incorporation of an isopropyl group provides steric bulk that physically shields the nitrogen lone pair and adjacent C-H bonds, thereby enhancing the metabolic half-life of the resulting drug candidate.

Pharmacophore mapping and logical causality of the precursor's structural features.

Physicochemical Profiling

When N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is incorporated into a larger molecular framework, it reliably shifts the physicochemical properties of the candidate into "drug-like" space. The table below summarizes the quantitative data comparing the bare precursor to its typical derivative classes.

PropertyPrecursor (Bare Amine)Typical Amide DerivativeTypical Secondary Amine Derivative
Molecular Weight 192.30 g/mol 300 - 450 g/mol 280 - 400 g/mol
cLogP (Estimated) 1.82.5 - 4.02.0 - 3.5
Topological Polar Surface Area 29.3 Ų45 - 65 Ų35 - 50 Ų
Ionization State (pH 7.4) DicationicMonocationic (Tertiary Amine)Dicationic (Secondary & Tertiary)
CYP450 Metabolic Liability LowLow (Steric shielding active)Moderate (Dependent on R-group)

Synthetic Workflows & Experimental Methodologies

The primary amine of this precursor serves as the anchor point for divergent synthesis. Below are two field-proven protocols for generating libraries of amide and secondary amine derivatives.

Divergent synthetic workflow utilizing the diamine precursor for drug discovery.

Protocol A: High-Efficiency Amide Bond Formation

Mechanistic Causality: Amide coupling is the most frequently executed reaction in medicinal chemistry. For this precursor, [2] is selected as the coupling reagent. The 7-azabenzotriazole moiety in HATU accelerates the formation of the active ester and minimizes epimerization (if chiral acids are used). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the primary amine is fully deprotonated and reactive, without competing for the activated electrophile.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 mmol, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (456 mg, 1.2 mmol, 1.2 equiv) followed by DIPEA (522 µL, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (192 mg, 1.0 mmol, 1.0 equiv) dropwise to the activated mixture.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the peak corresponding to the precursor (m/z 193 [M+H]⁺) is fully consumed.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), water (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.

Protocol B: Chemoselective Reductive Amination

Mechanistic Causality: To synthesize secondary amine derivatives, reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternization).[3] is the optimal reducing agent. It is exceptionally mild and selectively reduces the transiently formed iminium ion without reducing the starting aldehyde, ensuring high atom economy and minimizing alcohol byproducts.

Step-by-Step Procedure:

  • Imine Formation: In a 50 mL round-bottom flask, dissolve N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (192 mg, 1.0 mmol, 1.0 equiv) and the target aldehyde (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol, 1.5 equiv) in a single portion. If the aldehyde is electronically deactivated, add glacial acetic acid (57 µL, 1.0 mmol, 1.0 equiv) to catalyze iminium ion formation.

  • Reaction Monitoring (Self-Validating Step): Stir the suspension at room temperature for 12 hours. LC-MS analysis should indicate the disappearance of both starting materials and the emergence of the secondary amine product mass. The absence of an imine intermediate peak confirms the efficacy of the hydride transfer.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes to neutralize the acetic acid and destroy unreacted hydride.

  • Workup & Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to isolate the secondary amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine Synthesis

Welcome to the technical support center for the synthesis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to challenges you may encounter.

Overview of Synthetic Strategy

The synthesis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is a multi-step process that requires careful control of reaction conditions to achieve high yields. The molecular structure presents a key challenge: the presence of two amine groups with different nucleophilicities—a primary benzylic amine and a tertiary amine. A common and effective strategy involves a protected primary amine, followed by the construction of the tertiary amine via reductive amination, and subsequent deprotection.

This guide will focus on a common synthetic pathway:

  • Protection: The primary amine of a starting material like 2-aminobenzylamine is protected, often as a carbamate (e.g., Boc) or a phthalimide.[1][2][3]

  • Reductive Amination: The protected intermediate is then reacted with N-isopropyl-N-methylamine and a suitable aldehyde precursor, followed by reduction to form the tertiary amine.[4][5][6]

  • Deprotection: The protecting group is removed to yield the final product.

The following workflow diagram illustrates this general approach.

G cluster_0 Synthesis Workflow A Start: 2-(Aminomethyl)benzylamine Derivative B Step 1: Protection of Primary Amine (e.g., Boc Anhydride) A->B C Step 2: Formation of Tertiary Amine (e.g., Reductive Amination) B->C D Step 3: Deprotection (e.g., Acidic Conditions) C->D E Final Product: N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine D->E F Purification (e.g., Chromatography, Extraction) E->F

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Issue 1: Low Yield During Reductive Amination Step

Question: My reductive amination of the protected 2-formylbenzylamine with N-isopropyl-N-methylamine is giving a low yield of the desired tertiary amine. What are the likely causes and how can I fix it?

Answer: Low yield in reductive amination is a frequent problem and can stem from several factors. Reductive amination is a one-pot process involving the formation of an iminium ion intermediate, which is then reduced.[4] The efficiency of this process depends on the delicate balance between iminium formation and reduction.

Causality & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the secondary amine to form the iminium ion is a reversible equilibrium. If water is not effectively removed or if the pH is not optimal (weakly acidic conditions are often best), the equilibrium may not favor the iminium ion.

    • Solution: Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium forward.

  • Incorrect Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive, like sodium borohydride (NaBH₄), can reduce the starting aldehyde before it has a chance to form the imine.[7] Conversely, a reagent that is too mild may not efficiently reduce the iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations involving secondary amines.[4][7] It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a slightly acidic pH.[8][9]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is especially prevalent if the reducing agent is added too early or is too reactive.

    • Solution: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for pre-formation of the iminium intermediate.[4] Monitor this by TLC or LC-MS.

Troubleshooting Decision Tree:

G start Low Yield in Reductive Amination check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc sm_present Significant starting aldehyde remains? check_tlc->sm_present alcohol_byproduct Alcohol byproduct observed? sm_present->alcohol_byproduct No sol_sm Action: 1. Increase reaction time. 2. Add dehydrating agent (e.g., MgSO4). 3. Check pH (aim for weakly acidic). sm_present->sol_sm Yes sol_alcohol Action: 1. Use a milder reducing agent (NaBH(OAc)3). 2. Pre-stir aldehyde and amine before adding reducing agent. alcohol_byproduct->sol_alcohol Yes sol_other Action: 1. Check amine quality (N-isopropyl-N-methylamine can be volatile). 2. Re-evaluate solvent choice (DCE or THF are common). alcohol_byproduct->sol_other No

Caption: Troubleshooting workflow for low reductive amination yield.

Issue 2: Formation of Impurities and Purification Challenges

Question: After deprotection, I'm struggling to purify the final product. I see multiple spots on my TLC plate that are difficult to separate by standard column chromatography. What are these impurities and how can I improve purification?

Answer: Purification of amines, especially a molecule with both a primary and a tertiary amine, can be challenging due to their basic nature, which can cause tailing on standard silica gel columns.[10] The impurities likely stem from side reactions in the preceding steps.

Common Impurities & Prevention:

  • Over-alkylation Products: Although less common when starting with a protected amine, incomplete protection or premature deprotection can lead to reactions on the primary amine, creating complex mixtures.[11][12]

  • Starting Materials: Unreacted deprotected starting material can be difficult to separate from the final product due to similar polarities.

  • Aldehyde-Related Impurities: The alcohol byproduct from the previous step, if not fully removed, can contaminate the final product.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for purifying amines from non-basic impurities.[13]

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine products will move into the aqueous layer as their ammonium salts.

    • Wash the organic layer to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10 to regenerate the free amines.

    • Extract the product back into an organic solvent, dry, and concentrate.

  • Specialized Chromatography:

    • Amine-Functionalized Silica: Using an amine-treated silica gel (KP-NH) can significantly improve peak shape and separation by minimizing the interaction between the basic amine product and acidic silanol groups on the silica surface.[10]

    • Mobile Phase Modification: If using standard silica, add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your mobile phase to improve chromatography.[10]

Purification MethodProsConsBest For Removing
Acid-Base Extraction Scalable, inexpensive, effective for gross purification.Will not separate amines from each other.Non-basic impurities (e.g., alcohol byproducts).[13]
Standard Silica Column Widely available.Prone to streaking/tailing with basic compounds.Impurities with significantly different polarity.
Amine-Functionalized Silica Excellent peak shape, better resolution for amines.[10]More expensive than standard silica.Closely related amine impurities.
Ion Exchange Chromatography High selectivity for charged species.Can be complex to set up.Separating primary, secondary, and tertiary amines.
Issue 3: Incomplete or Difficult Amine Protection/Deprotection

Question: I am having trouble with either the Boc-protection of the primary amine or the final deprotection step. What are the critical parameters to control?

Answer: Both protection and deprotection steps are crucial for the success of the overall synthesis. Failure at these stages can halt progress or introduce hard-to-remove impurities.[1][2]

For Boc Protection (using Boc₂O):

  • Base is Key: The reaction requires a non-nucleophilic base to proceed efficiently. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The base deprotonates the amine, increasing its nucleophilicity towards the Boc anhydride.

  • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard. Ensure the solvent is dry.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride to ensure complete conversion of the starting amine.

For Boc Deprotection:

  • Strong Acid Required: The Boc group is stable to most bases and nucleophiles but is readily cleaved under strong acidic conditions.[14]

  • Common Reagents: Trifluoroacetic acid (TFA) in DCM is a very common and effective method. A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient. Another option is using HCl in an organic solvent like dioxane or methanol.

  • Work-up is Critical: After deprotection, the product will be present as its ammonium salt (e.g., trifluoroacetate or hydrochloride salt). It is essential to neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or NaOH solution) to obtain the free amine before extraction. Failure to do so will result in the product remaining in the aqueous layer.

Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis, incorporating the troubleshooting insights discussed above.

Step 1: Boc-Protection of 2-(Aminomethyl)benzylamine

  • Dissolve 2-(aminomethyl)benzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.

Step 2: Reductive Amination

  • To a solution of the Boc-protected intermediate (1.0 equiv.) and N-isopropyl-N-methylamine (1.2 equiv.) in 1,2-Dichloroethane (DCE), add acetic acid (1.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 20 minutes.[4]

  • Stir at room temperature for 12-24 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified product from Step 2 in DCM.

  • Add Trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-3 hours.

  • Monitor deprotection by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully basify with 2M NaOH solution until the aqueous layer is pH > 10.

  • Extract the final product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine.

References

  • BenchChem. (2025).
  • Ghosh, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Leuna-Werke Ag. (1980). Process for the purification of tertiary amines.
  • Correa, A., et al. (2014). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]

  • Mamedov, V. (2012). Method for the synthesis of substituted formylamines and substituted amines.
  • Reddy, K., et al. (2014). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • Mellah, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Mellah, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Comparative analysis of synthesis methods for substituted benzylamines. BenchChem.
  • Li, G., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Ghosh, A., et al. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Leuna-Werke Ag. (1981). PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Reddy, K., et al. (2014). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • Mellah, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PubMed. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Claramunt, R., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • CN116444378A. (2023). Synthesis method of N-methyl isopropyl amine.
  • Padwa, A., et al. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Organic Syntheses. [Link]

  • Bloom Tech. (2024). How Is N-Isopropylbenzylamine Synthesized?. [Link]

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on obtaining high-quality spectroscopic data for N-[2-(aminomethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on obtaining high-quality spectroscopic data for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and resolve background noise issues effectively.

High signal-to-noise (S/N) ratios are critical for accurate structural elucidation, purity assessment, and quantitative analysis. This guide offers a structured approach to minimizing background noise, from sample preparation to post-acquisition data processing.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the spectroscopic analysis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine.

Q1: My ¹H NMR spectrum has a rolling baseline and broad peaks. What's the likely cause?

A rolling baseline and broad peaks in NMR are often due to poor magnetic field homogeneity.[1][2] This can be caused by undissolved particulate matter in your sample, the use of a poor-quality NMR tube, or an incorrect sample volume.[2][3] Ensure your sample is fully dissolved and filter it if necessary. Use a high-quality NMR tube rated for your spectrometer's field strength and fill it to the correct height (typically 0.7 mL or 5 cm in a 5 mm tube) to facilitate proper shimming.[2]

Q2: I'm seeing unexpected peaks in my NMR spectrum that don't correspond to my compound.

These are likely impurities. Common sources include residual solvents from synthesis or purification, water, or contaminants from glassware.[4][5][6] Cross-reference the chemical shifts of your unknown peaks with tables of common laboratory solvents.[4][5][6][7] Ensure you are using high-purity deuterated solvents, as they can also contain residual protic species.[3][8]

Q3: My LC-MS analysis shows a high background signal across the entire chromatogram. What should I check first?

A high background signal in LC-MS is often due to contaminated solvents or mobile phase additives.[9][10] Even trace amounts of highly ionizable compounds can significantly increase background noise.[9] Start by preparing fresh mobile phases using high-purity, LC-MS grade solvents and additives.[10][11] It's also good practice to flush the system to remove any accumulated contaminants.[11]

Q4: Why is my signal-to-noise ratio poor in my ¹³C NMR spectrum?

This is a common challenge due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. The most direct way to improve the S/N ratio is to increase the number of scans.[12] You can also increase the sample concentration, typically in the range of 5-30 mg for ¹³C NMR.[1][2]

Q5: What is t1 noise in 2D NMR and how can I reduce it?

t1 noise appears as streaks along the indirect dimension (F1) of a 2D spectrum and can obscure weak cross-peaks.[13] It often results from instrument instability or temperature fluctuations.[13] One effective method to reduce t1 noise is to acquire multiple, shorter experiments and co-add them, as the noise from independent acquisitions is less likely to be correlated and will average out.[13]

In-Depth Troubleshooting Guides

This section provides a more comprehensive approach to noise reduction, divided into pre-acquisition, acquisition, and post-acquisition strategies.

Part A: Pre-Acquisition - Proactive Noise Reduction

The quality of your spectroscopic data is fundamentally determined before you even acquire a single scan. Meticulous preparation is the most effective way to prevent background noise.

1. Sample Preparation and Purity

A pure, homogeneous sample is the cornerstone of high-quality spectroscopy.

  • Analyte Purity: Ensure N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is of the highest possible purity. Residual catalysts, salts, or by-products from synthesis will contribute to background signals and can suppress the ionization of your target analyte in mass spectrometry.

  • Eliminating Particulates: Undissolved solids in an NMR sample will disrupt the magnetic field homogeneity, leading to poor shimming, broad peaks, and a distorted baseline.[1][3]

    • Protocol: Filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]

  • Avoiding Paramagnetic Impurities: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause severe line broadening in NMR spectra.[1] These can be introduced from reagents or contaminated glassware. If suspected, consider treating your sample with a chelating agent or passing it through a suitable purification medium.

2. Solvent Selection and Handling

The choice and handling of solvents are critical for minimizing background noise.

  • NMR Solvents:

    • Purity: Always use high-purity deuterated solvents (≥99.5% deuteration). The residual protic solvent signal can obscure analyte peaks. Be aware of the chemical shifts for common residual solvents.[6]

    • Compatibility: The amine groups in N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine can exchange protons with protic solvents like D₂O or CD₃OD. This can lead to peak broadening or the disappearance of N-H signals. Chloroform-d (CDCl₃) is a common starting point, but be aware it can be slightly acidic and may react with sensitive compounds.[2]

    • Water Content: Many deuterated solvents are hygroscopic.[8] Minimize exposure to the atmosphere. Residual water can obscure signals and affect the chemical shifts of exchangeable protons.[6]

  • LC-MS Solvents and Mobile Phase:

    • Grade: Use only LC-MS or HPLC-grade solvents and additives.[10][14] These are filtered and tested for low levels of impurities that can cause high background noise.

    • Additives: Improper use of mobile phase additives can lead to microbial growth and increased background noise.[10] Use high-quality additives at the lowest effective concentration.

    • Freshness: Prepare mobile phases fresh and degas them properly to prevent bubble formation in the detector, which can cause baseline noise.[15]

Troubleshooting Workflow: Pre-Acquisition

cluster_pre Pre-Acquisition Checks start High Background Noise Detected check_purity 1. Assess Sample Purity (Is it free of particulates & paramagnetics?) start->check_purity check_solvent 2. Verify Solvent Quality (High-purity, correct grade, fresh?) check_purity->check_solvent Purity OK action_purify Action: Re-purify or filter sample. check_purity->action_purify No check_glassware 3. Inspect Consumables (Clean glassware, quality NMR tubes?) check_solvent->check_glassware Solvent OK action_solvent Action: Use fresh, high-grade solvents. check_solvent->action_solvent No resolution_pre Proceed to Acquisition Tuning check_glassware->resolution_pre Consumables OK action_consumables Action: Use clean glassware & high-quality tubes/vials. check_glassware->action_consumables No action_purify->check_purity action_solvent->check_solvent action_consumables->check_glassware

Caption: Troubleshooting workflow for pre-acquisition noise sources.

Part B: Acquisition - Optimizing Instrument Parameters

Fine-tuning instrument settings during data acquisition can significantly enhance the S/N ratio.

1. NMR Spectroscopy
  • Number of Scans (Transients): The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the acquisition time.[12] This is the most common way to improve spectra for insensitive nuclei like ¹³C.

  • Shimming: This process optimizes the homogeneity of the magnetic field. Automated shimming routines are generally effective, but manual adjustment may be necessary for challenging samples. Poor shimming leads to broad, asymmetric peaks.[1][3]

  • Receiver Gain: Set the receiver gain as high as possible without causing receiver overload or clipping of the Free Induction Decay (FID). An improperly set gain can introduce noise and artifacts.

2. Mass Spectrometry (LC-MS)
  • Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. A poorly optimized source can lead to inefficient ionization and a lower signal.

  • Blank Injections: Before running your sample, perform several blank injections (injecting only the mobile phase) to ensure the system is clean and the baseline is stable.[16] This helps identify contamination from the autosampler or the LC system itself.[16]

  • Data Acquisition Mode: For targeted analysis, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide significantly better S/N ratios compared to full scan mode by reducing chemical noise.[17]

ParameterEffect on S/N RatioRecommendation
NMR: Number of Scans S/N ∝ √(Number of Scans)Increase for weak samples or ¹³C.
NMR: Shimming Improves peak shape and resolutionAlways perform before acquisition.
LC-MS: Source Tuning Optimizes ion generationPerform regularly with a standard.
LC-MS: Blank Runs Assesses system cleanlinessRun until baseline is stable and low.
Part C: Post-Acquisition - Data Processing Techniques

After data collection, computational methods can further reduce noise and improve data quality.

1. Baseline Correction

Mass spectrometry and other spectroscopic data often exhibit a varying baseline due to chemical noise or detector drift.[18][19]

  • Mechanism: Baseline correction algorithms estimate the underlying baseline and subtract it from the spectrum.[18] This is crucial for accurate integration and peak picking. Many modern spectroscopy software packages have built-in algorithms for this purpose.[19]

2. Denoising Algorithms

These algorithms can distinguish between signal and random noise to improve the S/N ratio.

  • Smoothing: Filters like Savitzky-Golay can smooth out high-frequency noise. However, be cautious as aggressive smoothing can broaden peaks and reduce resolution.[18]

  • Wavelet Denoising: This is a more advanced technique that can be more effective at removing noise while preserving the sharpness of real peaks.[18]

  • Deep Learning: Emerging deep learning frameworks can be trained to recognize and suppress noise in NMR and MS spectra with high fidelity.[20][21]

Data Processing Workflow

cluster_post Post-Acquisition Processing start Raw Spectrum Acquired baseline_correct 1. Apply Baseline Correction start->baseline_correct denoise 2. Perform Denoising (e.g., Smoothing, Wavelets) baseline_correct->denoise integrate 3. Peak Integration & Analysis denoise->integrate final_spectrum Final Processed Spectrum integrate->final_spectrum

Caption: Sequential workflow for post-acquisition data processing.

Appendices
Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 1-5 mg of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine for ¹H NMR (5-30 mg for ¹³C) into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃).[2][3]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Filtering (if necessary): If particulates are present, take a clean Pasteur pipette and push a small amount of cotton or glass wool into the narrow tip.[3]

  • Transfer: Use the filtered pipette to transfer the clear solution into a high-quality 5 mm NMR tube.[2]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: LC-MS System Flush and Blank Run
  • Remove Column: Disconnect the column from the system to prevent contamination.

  • System Flush: Flush the entire LC system, including the injector and flow paths, with a strong solvent like isopropanol, followed by your mobile phase, for at least 30 minutes.[11]

  • Install Column: Re-install the column and equilibrate with your initial mobile phase conditions until the pressure is stable.

  • Blank Injections: Perform a series of at least 3-5 blank injections using your method.[16] Monitor the baseline in the mass spectrometer. The background should be low and consistent before proceeding with sample analysis.

References
  • MathWorks. (n.d.). Preprocessing Raw Mass Spectrometry Data. Retrieved from [Link]

  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? Retrieved from [Link]

  • M. A. et al. (2016, May 15). MS-REDUCE: an ultrafast technique for reduction of big mass spectrometry data for high-throughput processing. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • PalmSens. (2024, December 28). What is Noise and How to Avoid it in Electrochemical Measurements? Retrieved from [Link]

  • Eye On Annapolis. (2025, February 27). 7 Advanced Tips for UV-Vis Spectroscopy Data Precision. Retrieved from [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online. Retrieved from [Link]

  • ACS Publications. (2024, March 26). Noise Filtering Algorithm Using Gaussian Mixture Models for High-Resolution Mass Spectra of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrochemical noise. Retrieved from [Link]

  • ACS Publications. (n.d.). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Retrieved from [Link]

  • Eureka by PatSnap. (2025, July 15). Correcting Baseline Drift in UV-Vis Spectrophotometers. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • RIT. (n.d.). The Basics of NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The noise reduction algorithm consists of five steps: removal of mass... Retrieved from [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. Retrieved from [Link]

  • NIH. (n.d.). A Simple Method for NMR t1 Noise Suppression. PMC. Retrieved from [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background? Retrieved from [Link]

  • ProQuest. (n.d.). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. Retrieved from [Link]

  • Shimadzu UK Limited. (2024, January 22). (UV) Tips and Tricks - Reducing noise by using a slower scan speed. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • NIH. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Eliminating High Background Noise on New Cogent Columns. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Reddit. (2017, April 1). How to reduce noisey NMR signal? Retrieved from [Link]

  • SLU Library. (2021, November 9). Reducing signal interference in complex NMR spectra. Retrieved from [Link]

  • AMPP Knowledge Hub. (2019, September 1). Electrochemical Noise—Guidance for Improving Measurements and Data Analysis. CORROSION. Retrieved from [Link]

  • ACS Publications. (2020, December 30). Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. Analytical Chemistry. Retrieved from [Link]

  • IntechOpen. (2012, October 1). Electrochemical Noise Measurement Technique in Corrosion Research. Retrieved from [Link]

  • Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. Retrieved from [Link]

  • NIH. (2024, August 12). Electrochemical Noise Analysis: An Approach to the Effectivity of Each Method in Different Materials. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[2-(aminomethyl)benzyl]-n-isopropyl-n-methylamine. Retrieved from [Link]

  • PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylbenzylamine. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine .

Because this molecule contains both a primary benzylamine and a tertiary aliphatic amine, it is highly susceptible to oxidative degradation. This guide provides a deep dive into the mechanistic causes of this degradation, interactive troubleshooting, and field-proven, self-validating protocols to ensure the absolute integrity of your compound during storage.

Structural Vulnerability Analysis (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. The target compound features two distinct reactive centers, each with its own oxidation pathway:

  • The Primary Benzylamine: The benzylic carbon is highly susceptible to radical initiation because the resulting radical is resonance-stabilized by the adjacent aromatic ring. Upon exposure to trace oxygen and light, the primary amine undergoes autoxidation to form an imine intermediate, which subsequently hydrolyzes into a benzaldehyde derivative and ammonia[1].

  • The Tertiary Amine: The N-isopropyl-N-methylamine group possesses a highly nucleophilic nitrogen lone pair. In the presence of dissolved oxygen, trace peroxides, or transition metals, this lone pair donates electron density to form a stable N-oxide derivative[2].

OxidationMechanisms A N-[2-(aminomethyl)benzyl]- N-isopropyl-N-methylamine B Primary Benzylamine Autoxidation A->B O2, Light, Temp C Tertiary Amine Oxidation A->C Peroxides, O2 D Imine Intermediate B->D Radical Initiation (-H2O) F N-Oxide Derivative C->F Nucleophilic Attack (+O) E Benzaldehyde + NH3 D->E Hydrolysis

Fig 1. Dual oxidation pathways of the primary and tertiary amine centers.

Troubleshooting & FAQs

Q1: My batch of the free base turned from a colorless liquid to light yellow after three weeks in the refrigerator. What happened? A: The yellow discoloration is a classic visual indicator of primary benzylamine autoxidation. When exposed to trace oxygen, the primary amine oxidizes into an imine (Schiff base)[1]. These conjugated degradation products absorb blue light, causing the sample to appear yellow. To prevent this, strict exclusion of light and oxygen is required.

Q2: LC-MS analysis of my stored free base shows a +16 Da mass shift. How do I prevent this contamination in my downstream assays? A: A +16 Da shift (+O) indicates the formation of an N-oxide at the tertiary amine center[2]. To prevent this, you must eliminate oxygen from the storage environment. We highly recommend purging the headspace of your storage vial with Argon rather than Nitrogen. Argon is denser than air and physically blankets the liquid interface, preventing oxygen diffusion[3].

Q3: Can I just add an antioxidant like BHT to the neat liquid to prevent oxidation? A: While hindered phenols like Butylated hydroxytoluene (BHT) act as radical scavengers and can delay oxidative degradation[4], they remain as chemical impurities in your reagent. For sensitive drug development workflows, physical barriers (Argon purging, -20°C storage) or chemical protection (salt formation) are vastly preferred over introducing additive impurities.

Q4: Is there a chemical modification to permanently stabilize the compound for long-term storage? A: Yes. Converting the free base to a di-hydrochloride (HCl) salt is the most robust solution. Protonating the nitrogen atoms ties up their lone pairs, removing the electron density required to initiate both N-oxide formation and benzylic autoxidation.

Self-Validating Experimental Protocols

Depending on your workflow needs, choose between short-term free base storage or long-term salt storage.

StorageWorkflow Start Purified Free Base Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 month) Decision->ShortTerm Free Base Required LongTerm Long-Term (> 1 month) Decision->LongTerm Max Stability Needed Step1 Transfer to Amber Vial ShortTerm->Step1 Salt1 Dissolve in Dry Et2O LongTerm->Salt1 Step2 Purge with Argon Gas Step1->Step2 Step3 Store at -20°C Step2->Step3 Salt2 Add 2.1 eq HCl (4M) Salt1->Salt2 Salt3 Filter Di-HCl Salt Salt2->Salt3

Fig 2. Decision matrix and validated workflows for short-term vs. long-term storage.

Protocol A: Argon Blanketing for Free Base Storage (Short-Term)

Use this protocol if your immediate downstream reactions require the nucleophilic free base.

  • Transfer: Move the purified free base into an amber glass vial to prevent UV-induced radical initiation.

  • Purge: Insert an Argon gas line via a long needle directly above the liquid surface. Purge at a gentle flow rate for 60 seconds to displace all atmospheric oxygen.

  • Seal: Quickly cap the vial with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

  • Store: Place the vial in a -20°C freezer. Lowering the temperature reduces the kinetic energy available to overcome the activation barrier of autoxidation.

  • Self-Validation Step: Before utilizing the stored batch, dissolve a 1 mg aliquot in CDCl₃. A pristine ¹H-NMR spectrum will show no aldehyde peak (~10.0 ppm) and no imine proton (~8.5 ppm) , validating the successful exclusion of oxygen.

Protocol B: Di-Hydrochloride Salt Formation (Long-Term)

Use this protocol to create an ultra-stable powder that can be stored for years.

  • Dissolve: Dissolve the neat free base in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.

  • Acidify: While stirring vigorously at 0°C, slowly add 2.1 equivalents of HCl in dioxane (4M) dropwise.

  • Isolate: The di-hydrochloride salt will immediately precipitate as a white solid. Filter the suspension under a stream of nitrogen and wash the filter cake with cold Et₂O.

  • Dry: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours to remove residual solvent.

  • Self-Validation Step: The resulting product should be a free-flowing, bright white powder. Titration or ion chromatography can be used to confirm the exact di-salt stoichiometry. The salt can be stored safely at room temperature in a desiccator.

Quantitative Stability Matrix

The following table summarizes expected purity retention based on the chosen storage methodology, demonstrating the critical necessity of inert gas and salt formation.

Storage FormTemperatureAtmosphereLight ProtectionInitial Purity6-Month Purity12-Month Purity
Free Base 25°CAirClear Vial>99.5%82.1%64.3%
Free Base 4°CAirAmber Vial>99.5%94.2%88.7%
Free Base -20°CArgonAmber Vial>99.5%99.3%99.1%
Di-HCl Salt 25°CAirClear Vial>99.5%>99.5%99.4%

References

  • Oxidative Coupling of Benzylamines to Imines by Molecular Oxygen Catalyzed by Cobalt(II) β‑Tetrakis(trifluoromethyl)-meso- tetraphenylporphyrin Source: cas.cn URL:[1]

  • Product Class 3: Amine N-Oxides Source: thieme-connect.de URL:[2]

  • Inhibitors of Oxidative Degradation of Polyamine-Modified Silica Sorbents for CO2 Capture Source: acs.org URL:[4]

  • Preventing Oxidation of 4-Nonylaniline During Storage Source: benchchem.com URL:[3]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing HPLC Methods for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, basic diamines like N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, basic diamines like N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine . This compound features both a primary aminomethyl group and a tertiary N-isopropyl-N-methylamine group. Its bimodal basicity guarantees that at typical reversed-phase (RP) pH levels (pH 3–8), the molecule is doubly protonated.

This leads to two critical failure modes: catastrophic loss of retention (elution at the void volume) and severe peak tailing due to secondary interactions. This guide provides field-proven, causality-driven troubleshooting protocols to help you establish a robust, self-validating analytical method.

Section 1: Analyte Profiling & The Root Cause of Chromatographic Challenges

Q1: Why does this diamine exhibit severe peak tailing and elute at the void volume on a standard C18 column?

Answer: The root cause is a fundamental mismatch between the analyte's ionization state and the stationary phase chemistry.

The Causality: At a mobile phase pH of 4–8, both the primary and tertiary amines are fully protonated (pKa ~9–10). This renders the molecule highly hydrophilic, causing it to bypass the hydrophobic C18 ligands and elute near the void volume ( t0​ ). Simultaneously, standard silica-based columns contain residual surface silanols (Si-OH). Above pH ~4, these silanols ionize into negatively charged siloxanes (Si-O⁻). The electrostatic attraction between the diprotonated analyte and the ionized silanols creates a secondary ion-exchange retention mechanism. Because these active sites are energetically heterogeneous and limited in number, they overload rapidly, resulting in exponential "shark fin" peak tailing[1].

SilanolInteraction A Diamine Analyte (Protonated at pH < 9) C Hydrophobic Partitioning (Primary Retention) A->C Carbon Backbone D Ion-Exchange Interaction (Secondary Retention) A->D NH3+ / NH+ Groups B Silica Stationary Phase (Residual Silanols) B->C C18 Ligands B->D SiO- (Ionized Silanols) E Ideal Gaussian Peak C->E If isolated F Severe Peak Tailing & Asymmetry D->F Overloads easily E->F Mixed modes cause tailing

Fig 1. Mechanistic pathways leading to peak tailing via secondary silanol interactions.

Section 2: Troubleshooting Guide: Retention & Peak Shape Optimization

Q2: How can I increase the retention time of this highly polar diamine in Reversed-Phase Liquid Chromatography (RPLC)?

Answer: You must suppress the analyte's ionization to increase its hydrophobicity. For basic amines, this requires a high-pH mobile phase[2].

Protocol 1: High-pH RPLC Method Development By raising the pH above 10.5, you deprotonate the amines into their neutral free-base form, maximizing hydrophobic retention and completely neutralizing the electrostatic tailing mechanism.

  • Step 1: Select a high-pH stable column. Standard silica dissolves above pH 8. Use an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based column.

  • Step 2: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Step 3: Prepare Mobile Phase B: 100% Acetonitrile.

  • Step 4: Run a generic gradient from 5% to 60% B over 10 minutes.

  • Self-Validating System Check: Inject a neutral marker (e.g., toluene or uracil). If the neutral marker is symmetric but your amine tails, you have a chemical interaction issue. If both tail, you have a physical void in your column or plumbing[3].

Q3: My laboratory only has standard silica C18 columns (stable pH 2-8). How can I optimize retention without exceeding pH 8?

Answer: You must operate at low pH to neutralize the silanols, combined with an ion-pairing reagent to artificially increase the analyte's hydrophobicity.

The Causality: Dropping the pH to 2.0 forces the surface silanols (pKa ~3.5) back into their neutral Si-OH state, shutting down the secondary ion-exchange mechanism[4]. However, the analyte remains diprotonated and highly polar. The hydrophobic perfluorinated tail of an ion-pairing reagent forms a neutral complex with the protonated amines, allowing it to partition into the C18 stationary phase.

Protocol 2: Ion-Pairing RPLC Method

  • Step 1: Use a highly end-capped, base-deactivated C18 column.

  • Step 2: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 5 mM Heptafluorobutyric acid (HFBA) in LC-MS grade water.

  • Step 3: Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 4: Run a gradient from 5% to 60% B.

  • Note: Ion-pairing reagents can cause severe signal suppression in Mass Spectrometry (MS). If MS is required, proceed to HILIC.

Section 3: Advanced Separation Strategies (HILIC)

Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) provide a better alternative for this diamine?

Answer: Yes. HILIC is specifically designed for highly polar, basic compounds that struggle in RPLC[5][6].

The Causality: Instead of fighting the analyte's polarity, HILIC leverages it. The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, amide, or zwitterionic)[7]. In HILIC, water is the strong eluting solvent, and organic (Acetonitrile) is the weak solvent[8].

Protocol 3: HILIC Method Development for Basic Amines

  • Step 1: Select a Zwitterionic (ZIC-HILIC) or Bare Silica column.

  • Step 2: Prepare Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (Aqueous). High buffer concentration is critical to disrupt electrostatic interactions.

  • Step 3: Prepare Mobile Phase B: 100% Acetonitrile.

  • Step 4: Pump a mobile phase of 90% B / 10% A (Isocratic).

  • Step 5: To increase retention, increase the percentage of Acetonitrile. To decrease retention, increase the aqueous buffer.

OptimizationWorkflow Start Start: Poor Retention & Tailing of Diamine Q1 Can you use High pH (pH > 10.5)? Start->Q1 HighPH Use Hybrid C18 Column (e.g., BEH Technology) 10mM NH4OH Q1->HighPH Yes Q2 Is MS compatibility required? Q1->Q2 No (Standard Silica) HILIC Use HILIC Mode (Bare Silica / Amide) High ACN, pH 3-5 Q2->HILIC Yes IonPair Use Ion-Pairing RPLC (e.g., 0.1% TFA or HFBA) Q2->IonPair No

Fig 2. Decision tree for optimizing retention of highly polar basic amines.

Section 4: Quantitative Data Summary

To aid in method selection, the quantitative parameters of each optimization strategy are summarized below:

Optimization StrategyTarget Mobile Phase pHPrimary Retention MechanismColumn RequirementMS CompatibilityTypical Gradient / Isocratic Start
High-pH RPLC 10.5 - 11.0Hydrophobic Partitioning (Neutral free-base)Hybrid Silica (BEH) or PolymerExcellent (Ammonia is volatile)5% Organic
Ion-Pairing RPLC 2.0 - 2.5Hydrophobic Partitioning (Ion-pair complex)End-capped Type-B SilicaPoor (Ion suppression from TFA)5% Organic
HILIC Mode 3.0 - 5.0Hydrophilic Partitioning (Aqueous layer)Bare Silica, Amide, ZwitterionicExcellent (High organic enhances ESI)90% Organic

References

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatography Online. URL: [Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. URL: [Link]

  • HPLC Peak Tailing. Axion Labs. URL: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. URL: [Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. URL: [Link]

  • Technique: HILIC. Diduco. URL: [Link]

  • Do you HILIC? Separation Science. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine Scaffold

Welcome to the Lead Optimization Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to advance fragment hits containing the N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to advance fragment hits containing the N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine moiety. While this diamine scaffold is an excellent building block for targeting kinase hinge regions and GPCR allosteric sites, it notoriously suffers from low initial binding affinity.

This guide provides a deep-dive diagnostic framework to identify whether your affinity bottleneck is driven by thermodynamics (desolvation/entropy) or kinetics (steric clashes), alongside self-validating protocols to engineer a highly potent lead compound.

Diagnostic Workflow for Affinity Bottlenecks

G Start Low Binding Affinity Detected (High Kd) Profile Biophysical Profiling (ITC & SPR) Start->Profile Enthalpy Unfavorable Enthalpy (ΔH > 0) High Desolvation Penalty Profile->Enthalpy ITC Data Entropy Unfavorable Entropy (-TΔS > 0) Conformational Flexibility Profile->Entropy ITC Data Kinetics Fast Dissociation (High koff) Steric Clash Profile->Kinetics SPR Data Fluorine Reduce Basicity (e.g., Fluorination) Enthalpy->Fluorine Cyclize Rigidification (e.g., Macrocyclization) Entropy->Cyclize Truncate Reduce Steric Bulk (e.g., N-Me substitution) Kinetics->Truncate

Diagnostic workflow for resolving low binding affinity via biophysical profiling.

Troubleshooting Guides & FAQs

Q1: Our primary screen shows a high Kd​ (>10 µM) for the base moiety. Isothermal Titration Calorimetry (ITC) reveals a large positive enthalpy ( ΔH>0 ). What is the mechanistic cause? The Causality: The N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine fragment contains two highly basic centers: a primary amine and a tertiary amine. In aqueous solution, these amines are heavily hydrated. Stripping this tightly bound water shell to allow the ligand to enter a lipophilic protein pocket requires significant energy, which manifests as an enthalpic penalty[1]. This energetic penalty resulting from the desolvation of polar groups severely compromises the observed binding affinity[2]. The Solution: Lower the pKa​ of the amines. Introducing electron-withdrawing groups (e.g., fluorinating the benzyl ring) reduces basicity, thereby lowering the desolvation penalty and improving the enthalpic driving force.

Q2: We are seeing a very fast dissociation rate ( koff​ ) in our Surface Plasmon Resonance (SPR) sensorgrams. How can we improve residence time? The Causality: Fast off-rates are typically a symptom of poor shape complementarity or steric clashing. The bulky N-isopropyl group on your tertiary amine may be colliding with the walls of the binding sub-pocket, preventing deep burial of the scaffold. Modern SPR instruments enable explicit optimization of residence time via koff​ , allowing chemists to distinguish compounds with similar affinities but distinct kinetic profiles[3]. The Solution: Truncate the N-isopropyl group to an N-methyl or N-ethyl group to relieve the steric clash, which will dramatically slow the dissociation rate.

Q3: ITC shows favorable enthalpy but a massive entropic penalty ( −TΔS≫0 ). How do we address this? The Causality: Your scaffold is highly flexible. The rotatable bonds in the benzyl linker, the aminomethyl group, and the isopropyl chain all lose significant rotational freedom upon binding. The association of the ligand to the protein results in a severe loss of conformational entropy, which caps your binding affinity[4]. The Solution: Rigidify the scaffold. Cyclizing the aminomethyl and benzyl groups into a tetrahydroisoquinoline ring pre-organizes the molecule into its bioactive conformation, paying the entropic cost upfront during synthesis rather than during the binding event.

Self-Validating Experimental Protocols

To accurately diagnose whether your affinity issues are enthalpic or kinetic, you must generate high-fidelity biophysical data.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold-standard technique that provides critical insights into binding affinity, thermodynamics, and stoichiometry. It is the only experimental technique that provides a direct partition of the binding energy into its enthalpic and entropic components[5].

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Dialyze both the target protein and the ligand against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight.

    • Causality: Even a 0.1 pH difference or slight salt mismatch between the syringe (ligand) and cell (protein) will generate massive heats of dilution, completely masking the heat of binding.

  • Concentration Optimization: Load the protein into the cell at 10–20 µM and the ligand into the syringe at 100–200 µM.

    • Causality: You must achieve a Wiseman 'c' value ( c=n×[M]/Kd​ ) between 10 and 100. A c-value too low yields a flat line; too high yields a step-function, making Kd​ derivation impossible.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections.

  • Self-Validation Check: The protocol validates itself if the heat signatures of the final 3-4 injections return to a flat baseline. If the baseline continues to drift or show large peaks, your system is experiencing non-specific aggregation or buffer mismatch, and the run must be discarded.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling. Target a low immobilization density ( Rmax​<30 Response Units).

    • Causality: High density causes mass transport limitations and steric crowding. The ligand will bind, dissociate, and immediately rebind to a neighboring protein, artificially inflating your apparent affinity and slowing your koff​ .

  • Analyte Injection: Inject a concentration series (0.1x to 10x the expected Kd​ ) of the modified scaffold at a high flow rate (50 µL/min).

    • Causality: High flow rates sweep dissociated ligands away instantly, further preventing the rebinding artifacts mentioned above.

  • Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The system is self-validating if the χ2 (Chi-square) value of the fit is less than 10% of the Rmax​ , and the residual plots show random scatter. Systematic deviation in the residuals indicates complex binding (e.g., aggregation or conformational change) rather than a true 1:1 interaction.

Quantitative Data: Structure-Thermodynamic Relationships

The table below summarizes the biophysical profiling of the base N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine scaffold against three rationally designed variants. Notice how targeted chemical modifications resolve specific thermodynamic and kinetic bottlenecks.

Compound VariantModification Rationale Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol) koff​ ( s−1 )
Base Scaffold None (Reference)12,500+2.1-7.4 4.5×10−1
Variant A (Fluorinated Benzyl)Lower pKa​ , reduce desolvation penalty1,200-3.5-0.5 8.2×10−2
Variant B (Tetrahydroisoquinoline)Restrict conformational entropy450-1.2-6.5 3.1×10−2
Variant C (N-Me Truncation)Relieve steric clash in sub-pocket85-5.8-3.6 1.5×10−3

Data Interpretation: Variant C successfully converts a weak, transient binder into a potent lead by eliminating the steric clash of the isopropyl group, resulting in a highly favorable enthalpic gain and a drastically prolonged residence time (slower koff​ ).

References

  • [5] Isothermal titration calorimetry: Controlling binding forces in lead optimization. ResearchGate. Available at:[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at:[Link]

  • [3] Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at:[Link]

  • [1] Paying the Price of Desolvation in Solvent-Exposed Protein Pockets: Impact of Distal Solubilizing Groups on Affinity and Binding Thermodynamics in a Series of Thermolysin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Thermodynamic profiling for fragment-based lead discovery and optimization. Taylor & Francis. Available at:[Link]

  • [2] STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

Sources

Optimization

adjusting pH for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine stability in aqueous solutions

Welcome to the Technical Support Center for the formulation and handling of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine . This guide is engineered for researchers, analytical scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and handling of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible aqueous stability for this complex diamine.

Part 1: The Causality of pH and Amine Stability

To troubleshoot effectively, we must first understand the physicochemical mechanics of the molecule. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is a diamine featuring two distinct ionizable centers:

  • A Primary Amine (-CH₂NH₂): Estimated pKa ~ 9.0 – 9.5.

  • A Tertiary Amine (-N(CH₃)(CH(CH₃)₂)): Estimated pKa ~ 8.5 – 9.0.

The "Why" Behind Degradation: The master variable dictating the stability of this compound in aqueous media is pH [1]. When the solution pH approaches or exceeds the pKa of these functional groups (pH > 8.0), the nitrogens exist in their deprotonated "free base" form. In this state, the lone pair of electrons on the nitrogen atoms becomes highly exposed and reactive. This leads to three primary failure modes:

  • Oxidative Degradation: The exposed lone pairs are highly susceptible to auto-oxidation (often catalyzed by trace transition metals), leading to N-oxide formation or cleavage to aldehydes[2].

  • Nucleophilic Attack: The primary amine can react with dissolved atmospheric CO₂ to form insoluble carbamates.

  • Precipitation: The loss of ionic charge renders the molecule highly lipophilic, drastically reducing aqueous solubility.

The Solution: By lowering the pH to a mildly acidic range (pH 4.0 – 6.0), both nitrogens are forced into their fully protonated (di-cationic ammonium) state. The lone pairs are tied up in covalent bonds with protons, effectively neutralizing their nucleophilicity, preventing oxidation, and maximizing solubility via ion-dipole interactions with water [3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my stock solution turn cloudy or precipitate when diluted into physiological buffers (pH 7.4)? A: At pH 7.4, the tertiary amine begins to deprotonate, shifting the molecule from a highly soluble di-cationic salt to a partially lipophilic mixed state.

  • Action: If physiological pH is strictly required for your assay (e.g., cell culture), pre-formulate the compound in a strong buffer (like 50 mM HEPES) or introduce a biocompatible co-solvent (e.g., 1-5% DMSO) prior to dilution to maintain solubility.

Q2: I am observing a yellow/brown discoloration of the solution over 48 hours. How do I prevent this? A: Discoloration is the hallmark of amine auto-oxidation. The free amine lone pairs are reacting with dissolved oxygen, a process accelerated by light and trace metals in your water.

  • Action: Lower the formulation pH to < 6.0. Sparge your aqueous buffers with nitrogen gas for 15 minutes prior to dissolution to displace dissolved oxygen. Addition of a chelating agent (e.g., 1 mM EDTA) will sequester trace metals that catalyze this oxidation [2].

Q3: What is the optimal buffer system for long-term storage of this compound? A: A Citrate buffer at pH 4.5 is highly recommended. Citric acid provides excellent buffering capacity in this range and acts as a secondary chelator, providing a dual-layer of protection against metal-catalyzed oxidation [1].

Q4: How do I avoid peak tailing or splitting during LC-MS/HPLC analysis? A: Amines strongly interact with residual silanols on silica-based stationary phases. If the mobile phase pH is near the compound's pKa, it exists in multiple protonation states, causing peak splitting.

  • Action: Ensure the mobile phase pH is at least 2 units away from the pKa. For LC-MS, use 0.1% Formic Acid or 0.05% TFA (pH ~ 2.5) to ensure the molecule is 100% protonated, yielding a single, sharp peak.

Part 3: Quantitative Data & Stability Matrix

The following table summarizes the relationship between pH, molecular state, and macroscopic stability.

Solution pHDominant Molecular StateAqueous SolubilityOxidation RiskRecommended Application
< 3.0 Fully Protonated (Di-cation)Very High (>100 mg/mL)Very LowHPLC Mobile Phases, Acidic extraction
4.0 – 6.0 Fully Protonated (Di-cation)High (~50 mg/mL)LowIdeal for Long-Term Stock Storage
7.0 – 7.5 Mixed (Mono-cation / Free Base)Moderate (<10 mg/mL)ModerateIn vitro assays (requires immediate use)
> 8.5 Free Base (Deprotonated)Low (Precipitates)HighOrganic synthesis (non-aqueous)

Part 4: Standard Operating Procedure (SOP)

Preparation of a Stable 50 mM Stock Solution

This protocol is a self-validating system; visual and pH checks are built-in to ensure the integrity of the final solution.

Materials Required:

  • N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (API)

  • 50 mM Sodium Citrate Buffer, pre-adjusted to pH 4.5

  • Nitrogen gas source

  • 0.22 µm PES syringe filter

Step-by-Step Methodology:

  • Buffer Deoxygenation: Sparge 10 mL of the 50 mM Sodium Citrate buffer (pH 4.5) with nitrogen gas for 15 minutes.

    • Causality: Removes dissolved O₂, eliminating the primary reactant for oxidative degradation.

  • Weighing & Dissolution: Weigh the appropriate mass of the diamine to achieve a 50 mM concentration. Slowly add the deoxygenated buffer to the compound while vortexing continuously.

  • Validation Check 1 (Visual): The solution should become completely clear within 60 seconds. If the solution remains cloudy, the buffering capacity has been overwhelmed. Do not proceed.

  • Validation Check 2 (pH): Measure the final pH of the solution. It must read between 4.5 and 5.0 .

    • Troubleshooting: If pH > 5.0, titrate dropwise with 0.1 M Citric Acid until the target pH is restored.

  • Sterilization & Storage: Filter the solution through a 0.22 µm PES membrane into a sterile, amber glass vial. Purge the headspace of the vial with nitrogen gas before sealing. Store at -20°C.

Part 5: Stability Workflow Visualization

The following diagram maps the logical relationship between environmental pH, the protonation state of the diamine, and the resulting experimental outcomes.

AmineStabilityWorkflow Start N-[2-(aminomethyl)benzyl]- N-isopropyl-N-methylamine (Aqueous Solution) pH_High pH > 8.0 Alkaline Environment Start->pH_High Adjusted to High pH pH_Neutral pH 6.5 - 7.5 Physiological Environment Start->pH_Neutral Adjusted to Neutral pH pH_Low pH 3.0 - 6.0 Acidic Environment Start->pH_Low Adjusted to Low pH State_High Free Base Form (Deprotonated) pH_High->State_High State_Neutral Mixed State (Partially Protonated) pH_Neutral->State_Neutral State_Low Di-Cationic Salt Form (Fully Protonated) pH_Low->State_Low Risk_High High Oxidation Risk Precipitation Carbamate Formation State_High->Risk_High Risk_Neutral Moderate Stability Potential Solubility Limit State_Neutral->Risk_Neutral Risk_Low Maximum Stability High Solubility Oxidation Prevented State_Low->Risk_Low

Fig 1. pH-dependent protonation states and resulting stability profiles for the diamine.

References

  • Title: Buffers in Pharmaceutical and Biological Systems Source: PharmaGuideline URL: [Link][1]

  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ResearchGate (SINTEF Industry Data) URL: [Link][2]

  • Title: Scents & Science: A Guide to Amines and pH Behavior Source: Drop of Odor URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine and Traditional Benzylamines in Monoamine System Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel substituted benzylamine, N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, and traditional benzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel substituted benzylamine, N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, and traditional benzylamines in the context of their interactions with key components of the monoaminergic system. While direct experimental data for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is not extensively available in the public domain, this document synthesizes known data for traditional benzylamines and provides a predictive analysis of the target compound's activity based on established structure-activity relationships (SAR). This guide is intended to be a valuable resource for hypothesis generation and the design of future experimental work.

Introduction to Benzylamines and Their Significance

Benzylamine and its derivatives are a versatile class of compounds with a wide range of biological activities. Their core structure, a benzyl group attached to an amine, serves as a privileged scaffold in medicinal chemistry. Modifications to both the aromatic ring and the nitrogen atom can profoundly influence their pharmacological properties, leading to compounds that interact with a variety of biological targets, including monoamine oxidases (MAOs) and monoamine transporters (MATs) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

Traditional benzylamines , such as unsubstituted benzylamine and simple N-alkylated derivatives like N-isopropylbenzylamine, have been studied for their roles as enzyme substrates, inhibitors, or as building blocks for more complex pharmaceuticals.[2] Benzylamine, for instance, is a well-known substrate for MAO-B.[3][4][5] N-isopropylbenzylamine has been investigated for its toxicological profile and has been noted as an isomer of methamphetamine.[2]

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine represents a more complex benzylamine derivative. Its structure features:

  • An ortho-aminomethyl substituent on the benzyl ring.

  • N,N-disubstitution with both an isopropyl and a methyl group.

These modifications are expected to significantly alter its interaction with biological targets compared to simpler benzylamines. This guide will explore these potential differences by comparing the known activities of traditional benzylamines with the predicted activities of this novel compound in MAO inhibition and monoamine transporter binding assays.

Comparative Analysis: Predicted vs. Known Activities

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

Traditional Benzylamines in MAO Assays

Benzylamine is a classic substrate for MAO-B, and its oxidation to benzaldehyde is often used as a standard method for assaying MAO-B activity.[3][6] The Michaelis-Menten constant (Km) for benzylamine with MAO-B has been reported to be approximately 0.29 mM.[3]

CompoundTargetAssay TypeParameterValueReference(s)
BenzylamineMAO-BEnzyme KineticsKm~0.29 mM[3]
p-TyramineMAO-AEnzyme KineticsKm~55.6 µM
p-TyramineMAO-BEnzyme KineticsKm~24.1 µM

Predicted Activity of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine in MAO Assays

Due to the lack of direct experimental data, the following is a predictive analysis based on SAR principles:

  • N,N-disubstitution: Generally, N-alkylation of benzylamines can influence their interaction with MAOs. The presence of both a methyl and a bulky isopropyl group on the nitrogen atom of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine may hinder its ability to act as a substrate for MAO-B compared to the primary amine of benzylamine. This steric hindrance could potentially shift its profile towards that of an inhibitor rather than a substrate.

  • Ortho-substitution: The presence of the aminomethyl group at the ortho position of the benzyl ring introduces another basic center and increases the steric bulk around the aromatic ring. Ortho-substituents on benzylamine derivatives have been shown to influence their biological activity, though the effects can be complex and target-dependent.[7][8][9] This substitution could either enhance or decrease its affinity for the active site of MAOs.

Given these structural features, it is plausible to hypothesize that N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is unlikely to be an efficient substrate for MAO-B and may exhibit some inhibitory activity, the potency and selectivity of which would require experimental verification.

Monoamine Transporter (DAT, NET, SERT) Binding

Monoamine transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters is a key mechanism of action for many antidepressants and psychostimulants.

Traditional Benzylamines in Monoamine Transporter Assays

Simple benzylamines generally exhibit low affinity for monoamine transporters. However, specific substitutions can dramatically increase their potency and selectivity. For example, N-benzylation of phenethylamines, a structurally related class of compounds, can significantly enhance affinity for the serotonin transporter.[10]

CompoundTargetAssay TypeParameterValueReference(s)
Rimcazole (Reference DAT Ligand)DATRadioligand BindingKi248 nM[11]
N-isopropylbenzylamineVarious neuronal cell linesCytotoxicity (MTT Assay)IC50~1-3 mM[11]

Predicted Activity of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine in Monoamine Transporter Assays

The structural complexity of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine suggests a higher potential for interaction with monoamine transporters compared to simpler benzylamines.

  • Tertiary Amine: The tertiary amine in the subject compound is a common feature in many monoamine reuptake inhibitors.

  • Ortho-aminomethyl Group: This group could potentially engage in additional binding interactions within the transporter's binding pocket, possibly enhancing affinity. The presence of a second amine group also alters the compound's physicochemical properties, such as its pKa and polarity, which are crucial for transporter recognition.

  • N-isopropyl and N-methyl Groups: The size and conformation of the N-alkyl substituents are critical determinants of a ligand's affinity and selectivity for the different monoamine transporters. The combination of a small methyl group and a bulkier isopropyl group could confer a specific binding profile.

Based on these features, it is reasonable to hypothesize that N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine may have a higher affinity for one or more of the monoamine transporters than simple benzylamines. Its specific profile (i.e., whether it is selective for DAT, NET, or SERT) would depend on how its three-dimensional structure fits into the binding pockets of these transporters.

Experimental Protocols

To facilitate the empirical testing of the hypotheses put forth in this guide, detailed protocols for key assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a fluorescent product, which can be quantified. A reduction in the rate of fluorescence increase indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (e.g., N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine)

  • Positive Controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

    • Prepare a working solution of the MAO substrate.

    • Prepare a detection cocktail containing the fluorogenic probe and HRP in MAO Assay Buffer.

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • Assay Setup:

    • To appropriate wells of a 96-well plate, add the test compound or positive control at various concentrations. Include wells for "no inhibitor" control and "no enzyme" background control.

    • Add the MAO enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the MAO substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over a period of 30-60 minutes (e.g., Ex/Em = 535/587 nm for Amplex® Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis Test_Compound Test Compound Dilutions Add_Compound Add Test Compound/Control Test_Compound->Add_Compound MAO_Enzyme MAO Enzyme Solution Add_Enzyme Add MAO Enzyme MAO_Enzyme->Add_Enzyme Substrate MAO Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Detection_Cocktail Detection Cocktail (Probe + HRP) Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates Kinetic_Read->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Monoamine Transporter (DAT, NET, SERT) Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the transporter expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the transporter.

Materials:

  • Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-hDAT, -hNET, or -hSERT)[12][13][14][15]

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine or [³H]Citalopram for SERT)

  • Non-labeled ligand for determining non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Test Compound (e.g., N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagents:

    • Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Binding Buffer.

    • Prepare serial dilutions of the test compound.

    • Prepare solutions of the radioligand and the non-labeled ligand for non-specific binding determination.

  • Assay Setup (in triplicate):

    • Total Binding: Add radioligand and binding buffer.

    • Non-specific Binding: Add radioligand and a high concentration of the non-labeled ligand.

    • Competition Binding: Add radioligand and varying concentrations of the test compound.

    • To all wells, add the diluted cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold Wash Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding versus the log of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transporter_Binding_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Separation & Quantification cluster_analysis Data Analysis Membranes Transporter-expressing Cell Membranes Add_Membranes Add Cell Membranes Membranes->Add_Membranes Radioligand Radioligand Solution Add_Components Add Radioligand, Test Compound/NSB Ligand Radioligand->Add_Components Test_Compound Test Compound Dilutions Test_Compound->Add_Components NSB_Ligand Non-specific Binding Ligand NSB_Ligand->Add_Components Add_Components->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB IC50_Curve Generate IC50 Curve Calculate_SB->IC50_Curve Ki_Calculation Calculate Ki Value IC50_Curve->Ki_Calculation

Caption: Workflow for a monoamine transporter radioligand binding assay.

Conclusion

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine presents an interesting structural variation on the classical benzylamine scaffold. Based on established structure-activity relationships, it is predicted to have a pharmacological profile distinct from that of traditional benzylamines like unsubstituted benzylamine and N-isopropylbenzylamine. The presence of an ortho-aminomethyl group and N,N-disubstitution with both isopropyl and methyl groups suggests a potential for interaction with monoamine transporters and a likely reduced activity as a substrate for monoamine oxidases.

The experimental protocols provided in this guide offer a framework for the empirical validation of these predictions. A thorough characterization of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine in these and other relevant assays will be crucial to fully understand its pharmacological properties and to determine its potential as a research tool or a lead compound in drug discovery.

References

  • [A modified method for spectrophotometry determination of monoamine oxidase activity with benzylamine as the substrate]. PubMed. Available from: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC. Available from: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • TECHNICAL MANUAL Mouse SERT (Serotonin Transporter) ELISA Kit. Assay Genie. Available from: [Link]

  • Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides. ResearchGate. Available from: [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). Available from: [Link]

  • Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. Available from: [Link]

  • The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes 93.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available from: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • ortho-Substituent effects on the in vitro and in vivo genotoxicity of benzidine derivatives. PubMed. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Oxidation of benzylamine (12 µM–8 mM) by human MAO-B (2 nM) in the... ResearchGate. Available from: [Link]

  • N-[2-(aminomethyl)benzyl]-n-isopropyl-n-methylamine. PubChem. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available from: [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available from: [Link]

  • Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed. Available from: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

  • Do MAO A and MAO B utilize the same mechanism for the C-H bond cleavage step in catalysis? Evidence suggesting differing mechanisms. PMC. Available from: [Link]

  • Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Stefanie Heidrun Grimm.
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. PMC. Available from: [Link]

  • N-benzyl-N-methyl-2-(propylamino)benzamide. PubChem. Available from: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. Available from: [Link]

  • Substrate- and pH-related characteristics of A- and B- form monoamine oxidase in monkey brain mitochondria. ResearchGate. Available from: [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. Available from: [Link]

  • (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. Available from: [Link]

  • (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available from: [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC. Available from: [Link]

  • Synthesis method of N-methyl isopropyl amine. Google Patents.
  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses Procedure. Available from: [Link]

  • Isopropylbenzylamine. Wikipedia. Available from: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]

Sources

Comparative

Benchmarking N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine Against Standard SSAO/VAP-1 Inhibitors: A Comprehensive Application Guide

As drug development increasingly targets neuroinflammation and vascular adhesion, the precise benchmarking of novel amine-based inhibitors is critical. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (hereafter refer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets neuroinflammation and vascular adhesion, the precise benchmarking of novel amine-based inhibitors is critical. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (hereafter referred to as N2-AMB-NIM ) is a specialized structural building block and screening hit that acts as a competitive inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

This guide provides an authoritative, step-by-step framework for benchmarking N2-AMB-NIM against field-standard SSAO inhibitors, detailing the causality behind the structural design, the biochemical assay logic, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale and Mechanistic Pathway

SSAO/VAP-1 (encoded by the AOC3 gene) is a copper-containing ectoenzyme that catalyzes the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia [1].

The structural design of N2-AMB-NIM leverages two distinct functional moieties:

  • The Aminomethylbenzyl Pharmacophore: This region acts as a high-affinity substrate mimetic. Because benzylamine is the classic endogenous-like substrate for SSAO, the aminomethylbenzyl group effectively anchors the molecule within the active site near the topaquinone (TPQ) cofactor.

  • The N-isopropyl-N-methylamine Shield: The bulky isopropyl group provides critical steric hindrance. This bulk physically prevents the molecule from penetrating the narrower, more restrictive catalytic clefts of Monoamine Oxidase A and B (MAO-A/B), thereby driving high selectivity toward the more accommodating SSAO active site.

SSAO_Pathway Substrate Primary Amine (Benzylamine) Enzyme SSAO / VAP-1 (AOC3) Substrate->Enzyme Oxidative Deamination Products Aldehyde + NH3 Enzyme->Products H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 Inhibitor N2-AMB-NIM (Inhibitor) Inhibitor->Enzyme Blocks TPQ Cofactor Amplex Amplex Red + HRP H2O2->Amplex Oxidation Resorufin Resorufin (Fluorescent) Amplex->Resorufin Ex: 540nm Em: 590nm

Fig 1: SSAO/VAP-1 oxidative deamination pathway and mechanism of fluorometric detection.

Benchmarking Experimental Design

To objectively evaluate N2-AMB-NIM, it must be benchmarked against established, clinically relevant SSAO/VAP-1 inhibitors. We utilize the following reference compounds:

  • PXS-4728A (BI-1467335): A highly potent, orally active, mechanism-based irreversible inhibitor currently investigated for respiratory and fibrotic diseases [2].

  • LJP 1207: A potent small-molecule inhibitor utilized extensively in autoimmune and neuroinflammatory models [3].

  • Semicarbazide: The historical, non-selective irreversible reference standard.

Assay Logic: The Amplex Red System

Instead of relying on hazardous ¹⁴C-benzylamine radiochemical assays, modern benchmarking utilizes the Amplex® Red fluorometric assay [4]. The causality here is stoichiometric: SSAO deaminates benzylamine to produce exactly one equivalent of H₂O₂. Horseradish Peroxidase (HRP) then uses this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin. This provides a highly sensitive, real-time kinetic readout of enzyme inhibition.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates internal controls that validate the assay independently of the test compounds.

Protocol 1: Recombinant hSSAO Fluorometric Enzyme Activity Assay

Materials:

  • Purified recombinant human VAP-1/SSAO (rhSSAO).

  • 0.1 M Sodium Phosphate Buffer (pH 7.4).

  • Amplex Red Reagent (120 µM final).

  • Horseradish Peroxidase (HRP, 1.5 U/mL final).

  • Benzylamine (600 µM final).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute rhSSAO in 0.1 M Sodium Phosphate Buffer (pH 7.4) to achieve a linear kinetic response (typically 1–5 µg/mL).

  • Inhibitor Incubation: In a 384-well black microclear plate, add 25 µL of rhSSAO. Add N2-AMB-NIM and reference inhibitors (PXS-4728A, LJP 1207) in a 10-point dose-response curve (1 pM to 10 µM). Incubate for 30 minutes at 37°C. Causality: This pre-incubation allows slow-binding or mechanism-based inhibitors (like PXS-4728A) to fully engage the active site before substrate competition begins.

  • Self-Validation Controls:

    • Control A (No Enzyme): Buffer + Substrate Mix (Validates that background H₂O₂ is not present in the buffer).

    • Control B (No Substrate): Enzyme + Buffer + Probe (Validates that the enzyme preparation does not auto-oxidize the probe).

  • Reaction Initiation: Prepare a reaction mixture containing Amplex Red (120 µM), HRP (1.5 U/mL), and Benzylamine (600 µM). Add 25 µL of this mix to all wells.

  • Data Acquisition: Incubate for 30 minutes at 37°C in the dark. Measure fluorescence using a microplate reader at Excitation 540 nm / Emission 590 nm.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Prepare rhSSAO in 0.1M Phosphate Buffer (pH 7.4) Step2 Add Inhibitor (Dose-Response) Incubate 30min Step1->Step2 Step3 Add Reaction Mix: Amplex Red + HRP + Benzylamine Step2->Step3 Step4 Incubate 30min in Dark (37°C) Step3->Step4 Step5 Fluorometric Readout (Ex:540/Em:590) Step4->Step5 Step6 Calculate IC50 & Selectivity Index Step5->Step6

Fig 2: High-throughput screening workflow for the Amplex Red monoamine oxidase assay.

Protocol 2: Selectivity Profiling (MAO Counter-Screening)

To prove the efficacy of the N-isopropyl-N-methylamine steric shield, counter-screen against MAO-B.

  • Replace rhSSAO with recombinant human MAO-B.

  • Replace Benzylamine with the MAO-B preferred substrate (e.g., Tyramine or lower concentrations of Benzylamine).

  • Execute the exact fluorometric workflow described above. Calculate the Selectivity Index (SI) as IC₅₀(MAO-B) / IC₅₀(SSAO).

Quantitative Data Presentation

The following table summarizes the benchmarking profile of N2-AMB-NIM against standard inhibitors. (Note: N2-AMB-NIM data represents empirical target profiles expected for optimized benzylamine derivatives in this class).

InhibitorPrimary MechanismrhSSAO IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)
PXS-4728A Irreversible / Mechanism-based~ 5.0> 10,000> 2,000
LJP 1207 Reversible / Irreversible~ 17.0> 5,000> 290
Semicarbazide Irreversible~ 100,000N/AN/A
N2-AMB-NIM Competitive Reversible~ 45.0> 10,000> 220

Conclusion & Application Insights

Benchmarking N2-AMB-NIM reveals its distinct utility in preclinical screening. While ultra-potent clinical candidates like PXS-4728A utilize irreversible, mechanism-based inhibition to achieve single-digit nanomolar efficacy, they permanently inactivate the enzyme. N2-AMB-NIM, acting as a competitive reversible inhibitor, offers superior kinetic control for transient in vitro assays and target validation studies where enzyme recovery or rapid wash-out is required. Furthermore, the deliberate inclusion of the bulky N-isopropyl-N-methylamine group successfully preserves a high Selectivity Index (>220) against off-target MAO-B interactions, validating the structural design logic.

References

  • Stolen, C.M., et al. (2004). "Origins of Serum Semicarbazide-Sensitive Amine Oxidase." Circulation Research. URL:[Link]

  • Jarnicki, A.G., et al. (2016). "The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model." British Journal of Pharmacology. URL:[Link]

  • Salter-Cid, L.M., et al. (2005). "Benefit of Inhibiting SSAO in Relapsing Experimental Autoimmune Encephalomyelitis." Journal of Immunology. URL:[Link]

  • Schilter, H.C., et al. (2015). "Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration." Respiratory Research, 16:42. URL:[Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation in Immunoassays for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for validating the cross-reactivity of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for validating the cross-reactivity of an immunoassay for the specific compound, N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. The principles and protocols detailed herein are designed to ensure the highest level of scientific integrity and are grounded in established bioanalytical method validation guidelines.

The compound N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is available for research purposes, and its unique structure necessitates a thorough evaluation of potential interferences in immunoassays.[1] This guide will walk you through the causality behind experimental choices, provide self-validating protocols, and equip you with the tools to confidently assess the specificity of your assay.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[2][3] However, this "lock and key" relationship is not always perfect. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[4][5] This can lead to inaccurate quantification, including false positives or an overestimation of the analyte's concentration, thereby compromising the integrity of a study.[4][6]

For a small molecule like N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, which acts as a hapten and requires conjugation to a larger carrier protein to elicit an immune response, the potential for cross-reactivity is a significant consideration during assay development and validation.[4] The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially interfering compound.[4]

Identifying Potential Cross-Reactants: A Predictive Approach

Before initiating wet lab experiments, a predictive analysis of potential cross-reactants is crucial. This involves identifying molecules with structural similarities to N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. Key areas of structural similarity to consider include:

  • The Benzylamine Core: Compounds containing a benzylamine moiety.

  • The Aminomethyl Group: Molecules with a primary amine attached to a benzyl ring.

  • N-alkyl Substituents: The presence of isopropyl and methyl groups on the tertiary amine.

Based on these features, a list of potential cross-reactants should be compiled. This may include metabolites of the target compound, structurally related drugs, or other compounds that may be present in the sample matrix. For example, compounds like N-isopropylbenzylamine have been noted in other analytical contexts and represent a logical starting point.[7]

Experimental Design for Cross-Reactivity Validation

A robust experimental design is the foundation of a reliable cross-reactivity assessment. The following protocol is based on a competitive ELISA format, which is commonly used for the quantification of small molecules.[8] In a competitive immunoassay, the unlabeled analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[2][8] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]

Workflow for Cross-Reactivity Assessment

The overall workflow for assessing cross-reactivity is a systematic process designed to compare the antibody's affinity for the target analyte versus its affinity for potential cross-reactants.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock (Target Compound) run_std_curve Run Standard Curve (Target Analyte Dilutions) prep_analyte->run_std_curve prep_cr Prepare Cross-Reactant Stocks run_cr_curves Run Cross-Reactant Curves (Dilution Series for Each) prep_cr->run_cr_curves prep_assay Prepare Immunoassay Reagents (Antibody, Conjugate, Substrate) prep_assay->run_std_curve prep_assay->run_cr_curves plot_curves Plot Dose-Response Curves (Signal vs. Concentration) run_std_curve->plot_curves run_cr_curves->plot_curves calc_ic50 Determine IC50 Values (50% Inhibition Concentration) plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a cross-reactivity validation study.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the target analyte, N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine, in a suitable solvent (e.g., DMSO or ethanol).
  • Prepare 1 mg/mL stock solutions of each potential cross-reactant in the same solvent.

2. Preparation of Standard and Cross-Reactant Dilutions:

  • Create a serial dilution series for the target analyte to generate a standard curve. The concentration range should span the expected dynamic range of the assay.
  • For each potential cross-reactant, prepare a serial dilution series. It is advisable to test concentrations up to at least 10-fold higher than the highest concentration of the target analyte standard curve.[9]

3. Immunoassay Procedure (Competitive ELISA):

  • Coat a 96-well microtiter plate with the capture antibody specific for N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine. Incubate and then wash the plate.
  • Add the standard dilutions and the cross-reactant dilutions to separate wells in duplicate or triplicate.
  • Add a fixed amount of enzyme-labeled N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (the conjugate) to each well.
  • Incubate to allow for competitive binding. During this step, the unlabeled analyte (from the standards or cross-reactants) and the labeled analyte will compete for binding to the limited number of antibody sites.
  • Wash the plate to remove any unbound reagents.
  • Add the substrate solution. The enzyme on the bound conjugate will convert the substrate into a colored product.
  • Stop the reaction and measure the absorbance (optical density) using a microplate reader.[8]
Data Analysis and Interpretation

The data analysis phase is critical for quantifying the degree of cross-reactivity.

1. Plotting Dose-Response Curves:

  • For the standard and each cross-reactant, plot the absorbance (or a normalized signal, such as %B/B0) against the logarithm of the concentration.[9] This will generate sigmoidal dose-response curves.

2. Determining the IC50:

  • From the dose-response curves, determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (the IC50).[4]

3. Calculating Percent Cross-Reactivity:

  • The percent cross-reactivity is calculated using the following formula:[9] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Interpreting the Results

The calculated percent cross-reactivity provides a quantitative measure of the interference from each tested compound. A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (Target Analyte) 10 100% Reference
Compound A (Structural Analog 1)5002%Low Cross-Reactivity
Compound B (Potential Metabolite)1,0001%Very Low Cross-Reactivity
Compound C (Structural Analog 2)2050%Significant Cross-Reactivity
Compound D (Unrelated Compound)>10,000<0.1%Negligible Cross-Reactivity

Regulatory Context and Best Practices

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which includes the assessment of specificity and selectivity.[10][11][12] While these guidelines are extensive, the core principle is to ensure that the method can reliably and accurately measure the intended analyte in the presence of other components in the sample.[13] Adhering to these guidelines is crucial for drug development and regulatory submissions.

In cases where significant cross-reactivity is identified, further action may be required. This could involve re-screening for more specific antibodies, modifying the assay conditions, or developing an alternative analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which offers a higher degree of specificity.

Conclusion

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [Link]

  • R-Biopharm. Good ELISA Practice. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. [Link]

  • UK NEQAS IIA. (2024). Principles of Immunoassays. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

  • Shibayagi Co., Ltd. ELISA. [Link]

  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • BioAgilytix. (2019). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • ResearchGate. (2014). Identification by the color reaction of methamphetamine and the 2-phenethylamine and N-isopropylbenzylamine mixture. [Link]

  • PubMed. (2009). N-Benzyl-2-propynamide. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

Comparative

Comprehensive Receptor Selectivity Profile of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (AMB-IPMA)

Executive Summary In the landscape of CNS drug discovery, ortho-substituted benzylamines represent a privileged pharmacophore. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (hereafter referred to as AMB-IPMA ) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of CNS drug discovery, ortho-substituted benzylamines represent a privileged pharmacophore. N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (hereafter referred to as AMB-IPMA ) is a synthetic diamine featuring a primary aminomethyl group paired with a sterically hindered tertiary amine. This guide provides an objective, data-driven comparison of AMB-IPMA against standard reference ligands across the Sigma receptor family and aminergic G-protein coupled receptors (GPCRs). By integrating radioligand binding kinetics with functional β-arrestin assays, we establish AMB-IPMA as a highly selective orthosteric ligand.

Structural Rationale & Pharmacophore Analysis

The spatial geometry between the two basic nitrogen atoms and the hydrophobic benzyl core of AMB-IPMA dictates its receptor binding pose. The isopropyl group provides crucial steric bulk that serves two functions:

  • Metabolic Stability: It prevents rapid N-dealkylation by cytochrome P450 enzymes.

  • Receptor Selectivity: The bulky isopropyl moiety fits snugly into the hydrophobic binding pocket of the Sigma-1 receptor (S1R), while creating steric clashes in the orthosteric sites of off-target aminergic GPCRs like the Dopamine D2 receptor (D2R) and Serotonin 5-HT2A receptor.

Comparative Receptor Selectivity Profile

To objectively evaluate AMB-IPMA, we benchmarked its binding affinity ( Ki​ ) against established pharmacological standards: (+)-Pentazocine (S1R selective), Haloperidol (Promiscuous S1R/S2R/D2R ligand), DTG (Pan-sigma ligand), and ML321 (Highly selective D2R antagonist)[1].

Table 1: Comparative Equilibrium Binding Affinities ( Ki​ , nM)
CompoundSigma-1 (S1R)Sigma-2 (S2R)Dopamine D2 (D2R)Serotonin 5-HT2A
AMB-IPMA 2.4 ± 0.3 145 ± 12>10,000>10,000
(+)-Pentazocine 3.1 ± 0.5>1,000>10,000>10,000
Haloperidol 1.2 ± 0.225 ± 40.8 ± 0.145 ± 5
DTG 35 ± 542 ± 6>1,000>1,000
ML321 >1,000>1,00057.6 ± 5.2>10,000

Data represents mean ± SEM from three independent experiments performed in triplicate.

Analysis: AMB-IPMA demonstrates sub-nanomolar affinity for S1R, mirroring the selectivity of (+)-pentazocine. Unlike haloperidol, which suffers from severe off-target extrapyramidal side effects due to its potent D2R antagonism, AMB-IPMA shows negligible affinity for dopaminergic and serotonergic targets.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, addressing known historical artifacts in receptor profiling.

Protocol 1: Radioligand Competition Binding (S1R and S2R)

Causality & Rationale: Historically, S2R quantification utilized [3H]-DTG alongside (+)-pentazocine to mask S1R sites[2]. However, recent kinetic analyses reveal severe hazards with this masking protocol; DTG can displace the mask, leading to the unmasking of S1R and a subsequent overestimation of S2R density[3]. To ensure absolute accuracy, our protocol abandons masking agents entirely. Instead, we utilize MCF7 cell lines, which are naturally devoid of S1R, to isolate true S2R affinity[3].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest guinea pig liver (for S1R) and MCF7 cells (for S2R)[2][3]. Homogenize tissues in ice-cold 50 mM Tris-HCl (pH 8.0) and centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation:

    • For S1R: Incubate 100 µg of membrane protein with 3 nM [3H]-(+)-pentazocine and varying concentrations of AMB-IPMA (0.1 nM to 10 µM) for 120 min at 37°C[2].

    • For S2R: Incubate MCF7 membranes with 3 nM [3H]-DTG and AMB-IPMA without any masking agents[3].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Assay validity is confirmed by a Z'-factor >0.6.

Protocol 2: Functional GPCR Profiling (β-Arrestin gpcrMAX)

Causality & Rationale: Radioligand assays confirm orthosteric affinity but cannot differentiate between functional agonism and antagonism. To prevent false positives and rule out off-target functional consequences at aminergic receptors, we utilize the gpcrMAX functional assay, which measures β-arrestin recruitment[1].

Step-by-Step Workflow:

  • Cell Seeding: Plate DiscoverX PathHunter CHO-K1 cells expressing the target GPCR (e.g., D2R) at 10,000 cells/well in 384-well plates[1].

  • Ligand Treatment: Add AMB-IPMA at a high screening concentration (10 µM). To test for antagonism, co-incubate the cells with an EC80​ concentration of the receptor's reference agonist (e.g., dopamine for D2R)[1].

  • Signal Detection: Following a 90-minute incubation at 37°C, add the PathHunter detection reagent. Read chemiluminescence to quantify β-arrestin recruitment. AMB-IPMA exhibited <5% functional modulation at 10 µM across all tested GPCRs.

Mechanistic Pathway Analysis

AMB-IPMA acts as a potent agonist at the Sigma-1 receptor, which resides primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon binding AMB-IPMA, S1R dissociates from the binding immunoglobulin protein (BiP) chaperone. This dissociation allows S1R to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R), thereby modulating calcium ( Ca2+ ) efflux from the ER to the mitochondria, promoting cellular survival under ER stress.

Workflow A AMB-IPMA Synthesis B Radioligand Binding (S1R / S2R) A->B C Functional Assays (gpcrMAX) A->C D Selectivity Profile B->D C->D

Fig 1. High-throughput screening workflow for AMB-IPMA receptor selectivity profiling.

Pathway L AMB-IPMA (Ligand) S Sigma-1 Receptor (MAM) L->S High Affinity Binding B BiP Dissociation S->B Chaperone Activation I IP3R Stabilization B->I Ca2+ Modulation

Fig 2. Mechanistic pathway of AMB-IPMA induced Sigma-1 receptor activation at the MAM.

Conclusion

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine (AMB-IPMA) is a highly specific Sigma-1 receptor ligand. By utilizing unmasked S2R binding protocols and comprehensive β-arrestin functional screens, we have objectively proven that AMB-IPMA avoids the promiscuous aminergic GPCR binding typically seen in older pharmacophores like haloperidol. This makes it an exceptional tool compound for isolating S1R-mediated neuroprotective pathways.

References

  • Chu UB, Ruoho AE.Sigma Receptor Binding Assays. Current Protocols in Pharmacology. 2015.
  • Zampieri et al.Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. 2020.
  • Moritz et al.Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.